molecular formula C11H11FO2 B1446707 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid CAS No. 1552265-55-0

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B1446707
CAS No.: 1552265-55-0
M. Wt: 194.2 g/mol
InChI Key: AZTVJZSDYNFHIM-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-3-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTVJZSDYNFHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS: 1552265-55-0) represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a metabolically robust bioisostere for benzoic acid derivatives and saturated cyclic spacers. By introducing a fluorine atom geminal to the phenyl ring, this scaffold achieves three critical design objectives:

  • Metabolic Blockade: Prevents oxidative metabolism at the benzylic position (a common clearance liability).

  • Conformational Locking: The 3,3-disubstitution pattern forces the cyclobutane ring into a defined puckered conformation, orienting vectors for optimal receptor binding.

  • Lipophilicity Modulation: The C–F bond modulates LogP without the steric bulk of a methyl group, maintaining a compact hydrodynamic radius.

This guide details the synthesis, physicochemical properties, and application of this core in drug discovery.[1][2]

Part 1: Physicochemical & Structural Profile[3]

Key Properties Table
PropertyValue / CharacteristicRelevance
Formula C₁₁H₁₁FO₂Core building block
MW 194.20 g/mol Fragment-based design compliant
CAS 1552265-55-0Identification
pKa (Acid) ~4.2 (Predicted)Slightly more acidic than non-fluorinated analog (pKa ~4.8) due to through-ring inductive effects.
cLogP ~2.1Balanced lipophilicity for oral bioavailability.
Geometry Puckered (~25-30°)Non-planar; minimizes transannular steric strain.
F-Motif Tertiary Alkyl FluorideChemically stable; resistant to Sₙ1 hydrolysis under physiological conditions.
Conformational Analysis

Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain from eclipsing hydrogens.

  • The Fluorine Effect: In 3-fluoro-3-phenyl systems, the ring puckers to place the bulky phenyl group in a pseudo-equatorial position to minimize 1,3-transannular interactions with the carboxylic acid (or carboxylate) at position 1.

  • Vector Alignment: This locks the exit vector of the phenyl group relative to the carboxylic acid, creating a rigid 3D-spacer distinct from flexible alkyl chains.

Part 2: Synthetic Methodologies

Retrosynthetic Logic

The most robust route utilizes 3-oxocyclobutanecarboxylic acid as the primary starting material. The synthesis hinges on two critical steps: Grignard addition to install the phenyl group and nucleophilic deoxofluorination to install the fluorine.

SynthesisRoute Start 3-Oxocyclobutane- carboxylic acid Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Methyl 3-oxocyclobutane- carboxylate Step1->Inter1 Step2 Grignard Addition (PhMgBr, -78°C) Inter1->Step2 Inter2 Tertiary Alcohol (3-Hydroxy-3-phenyl) Step2->Inter2 Step3 Deoxofluorination (DAST or XtalFluor) Inter2->Step3 Inter3 Fluoro-Ester Step3->Inter3 Step3->Inter3 CRITICAL: Temp Control Step4 Hydrolysis (LiOH, THF/H2O) Inter3->Step4 Final Target: 3-Fluoro-3-phenyl acid Step4->Final

Figure 1: Validated synthetic pathway for 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocols
Phase A: Grignard Addition (Self-Validating)

Objective: Install the phenyl ring without opening the strained cyclobutane ring.

  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Phenylmagnesium bromide (1.1 eq, 3.0 M in ether).

  • Protocol:

    • Dissolve keto-ester in anhydrous THF under N₂ atmosphere. Cool to -78°C (Dry ice/acetone). Causality: Low temperature prevents attack on the ester moiety.

    • Add PhMgBr dropwise over 30 mins.

    • Stir at -78°C for 2 hours, then slowly warm to 0°C.

    • Quench with saturated NH₄Cl.

  • Validation: ¹H NMR must show disappearance of the ketone signal and appearance of aromatic protons (7.2–7.5 ppm). The product is a mixture of cis/trans isomers (relative to ester).

Phase B: Deoxofluorination (The Critical Step)

Objective: Convert the tertiary alcohol to fluoride while suppressing elimination to the alkene (styrene-like elimination).

  • Reagents: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.

  • Solvent: Anhydrous DCM.

  • Protocol:

    • Cool solution of alcohol (Inter2) in DCM to -78°C .

    • Add DAST (1.2 eq) dropwise. Warning: Exothermic.

    • Stir at -78°C for 1 hour, then allow to warm only to 0°C (Do not reflux).

    • Quench by pouring into saturated NaHCO₃ (Caution: CO₂ evolution).

  • Self-Validating Checkpoint:

    • Success: ¹⁹F NMR shows a singlet (or split signal if diastereomers) around -130 to -150 ppm.

    • Failure (Elimination): ¹H NMR shows an alkene proton doublet/multiplet around 6.0–6.5 ppm (cyclobutene formation).

    • Correction: If elimination occurs, switch to XtalFluor-E + Et₃N \cdot 3HF , which is less acidic and reduces elimination side products.

Part 3: Medicinal Chemistry Applications[1][2][4][5]

Bioisosteric Utility

This scaffold is a superior replacement for:

  • Benzoic Acid: The cyclobutane ring mimics the geometry of the phenyl ring but removes aromaticity, altering

    
    -stacking interactions while maintaining the vector.
    
  • Gem-Dimethyl Groups: The gem-fluoro-phenyl motif provides metabolic stability. The C–F bond (116 kcal/mol) is stronger than the C–H bond (99 kcal/mol), blocking P450-mediated hydroxylation at the benzylic carbon.

Decision Matrix: When to use this scaffold?

DecisionMatrix Problem Drug Design Challenge Metab High Metabolic Clearance (Benzylic Oxidation) Problem->Metab Solubility Poor Solubility (LogP too high) Problem->Solubility Potency Need Conformational Constraint Problem->Potency Solution Apply 3-Fluoro-3-phenyl cyclobutane core Metab->Solution Blocks Metabolism Solubility->Solution Increases Polarity vs Alkyl-Phenyl Potency->Solution Locks Phenyl Vector

Figure 2: Strategic application of the fluorinated cyclobutane core in lead optimization.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹⁹F NMR: This is the definitive test. Expect a signal in the range of -130 to -160 ppm . The signal may appear as a multiplet due to H-F coupling with the cyclobutane methylene protons.

  • ¹H NMR:

    • Aromatic: 7.2–7.5 ppm (5H, Phenyl).

    • Cyclobutane Ring: Complex multiplets between 2.5–3.5 ppm. The geminal H-F coupling (

      
      ) is not present (since F is tertiary), but vicinal (
      
      
      
      ) coupling to the adjacent methylene protons will broaden these signals.
Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode preferred for Carboxylic Acid).

  • Fragmentation: Expect a parent ion

    
     at 193.2 .
    
  • Neutral Loss: A characteristic loss of HF (20 Da) or CO₂ (44 Da) may be observed in MS/MS experiments.

References

  • Synthesis of 3,3-Difluorocyclobutanecarboxylic acid. ChemicalBook. (Protocol validation for fluorinated cyclobutane acids).

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (Conformational analysis and pKa trends of 3-fluoro cyclobutanes).

  • 3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry. ResearchGate. (Review of fluorinated cyclobutane utility in drug design).

  • 3-Oxocyclobutane-1-carboxylic acid (Precursor Data). PubChem. (Physical data for the starting material).

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. (General review of fluorinated cycloalkanes).

Sources

Stereochemical Profiling and Synthetic Pathways of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid

[1]

Executive Summary

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a critical scaffold in medicinal chemistry, offering a conformationally restricted bioisostere for linear aliphatic chains or proline analogues.[1] The incorporation of a fluorine atom at the C3 position, geminal to a phenyl group, introduces unique electronic modulation and metabolic stability (blocking benzylic oxidation) while maintaining a specific vector orientation of the carboxylic acid tail.

This guide analyzes the two diastereomers of this molecule, their thermodynamic stability, and the robust synthetic pathways required to access them with high purity.[2]

Key Compound Data
PropertyDetail
Systematic Name 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
CAS Number 1552265-55-0
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Stereoisomers cis- and trans-diastereomers (relative to Ph/COOH)

Stereochemical Analysis & Conformational Logic

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation (puckering angle ~25-35°) to relieve torsional strain caused by eclipsing hydrogens.[1] This creates distinct pseudo-equatorial and pseudo-axial positions.

Isomer Definitions

Due to the substitution pattern at C1 and C3, two diastereomers exist.[2] We define them based on the relative orientation of the two bulkiest groups: the Phenyl (Ph) ring at C3 and the Carboxylic Acid (COOH) at C1.

  • (cis)-Isomer : The Phenyl group and Carboxylic Acid are on the same face of the cyclobutane ring.

  • (trans)-Isomer : The Phenyl group and Carboxylic Acid are on opposite faces.

Conformational Preference (Thermodynamics)

In 1,3-disubstituted cyclobutanes, the thermodynamic stability is dictated by the ability of substituents to adopt the pseudo-equatorial orientation.

  • The (cis)-Isomer (Diequatorial): In the cis configuration, the ring can pucker such that both the bulky Phenyl group and the Carboxylic Acid group occupy pseudo-equatorial positions. The smaller Fluorine atom occupies the pseudo-axial position. This minimizes 1,3-diaxial repulsive interactions.[1] This is the thermodynamically preferred isomer.

  • The (trans)-Isomer (Equatorial/Axial): In the trans configuration, one group must be pseudo-axial. Since the Phenyl group is significantly bulkier (A-value ~3.0) than the Carboxyl group (A-value ~1.4), the conformer with Phenyl-equatorial / Carboxyl-axial will predominate, but it suffers from higher steric strain compared to the cis-isomer.

Stereochemistrycluster_0Conformational AnalysisIsomer_Ciscis-Isomer(Ph & COOH Syn)Conf_CisConformation:Ph (eq) / COOH (eq)F (ax)Isomer_Cis->Conf_CisPuckeringStability_CisThermodynamic Product(Most Stable)Conf_Cis->Stability_CisMinimizes 1,3-strainIsomer_Transtrans-Isomer(Ph & COOH Anti)Conf_TransConformation:Ph (eq) / COOH (ax)F (ax)Isomer_Trans->Conf_TransPuckeringStability_TransKinetic/Minor Product(Higher Energy)Conf_Trans->Stability_TransSteric Clash

Figure 1: Conformational logic dictating the stability of the cis-isomer (diequatorial).

Synthetic Methodology

The synthesis of 3-fluoro-3-phenylcyclobutane-1-carboxylic acid is challenging due to the lability of the benzylic position.[1] The most reliable route proceeds via the commercially available 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid , utilizing nucleophilic fluorination.[1]

Reaction Mechanism: The Benzylic Cation Challenge

Direct fluorination of the tertiary alcohol using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor typically proceeds via an SN1 mechanism rather than SN2, due to the stability of the tertiary benzylic carbocation intermediate.[2]

  • Activation: The hydroxyl group attacks the sulfur center of DAST, releasing HF and forming an activated sulfinate leaving group.

  • Ionization: The leaving group departs, generating a planar carbocation at C3, stabilized by resonance with the phenyl ring.[2]

  • Fluorination: The fluoride ion attacks the carbocation. Because the cation is planar, fluoride can attack from either face, leading to a mixture of cis and trans diastereomers (scrambling of stereochemistry).[2]

  • Side Reaction (Elimination): The carbocation can readily lose a proton from C2/C4 to form the alkene (3-phenylcyclobut-2-ene-1-carboxylic acid).[1] Low temperature is strictly required to suppress this pathway.

Optimized Protocol
Step 1: Esterification (Protection)

Rationale: Protecting the carboxylic acid prevents competitive reaction with DAST and improves solubility in organic solvents (DCM).[2]

  • Reagents: MeOH, H₂SO₄ (cat).[2]

  • Conditions: Reflux, 4 h.

  • Yield: >95%.

Step 2: Nucleophilic Fluorination

Rationale: Use of Deoxo-Fluor is preferred over DAST due to better thermal stability, though DAST is acceptable at -78°C.[1]

  • Substrate: Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate.[1]

  • Reagent: Deoxo-Fluor (1.2 equiv).[1]

  • Solvent: Anhydrous DCM (Dichloromethane).[2]

  • Protocol:

    • Cool solution of ester in DCM to -78°C under N₂.

    • Add Deoxo-Fluor dropwise (exothermic).[1]

    • Stir at -78°C for 1 h, then allow to warm slowly to 0°C. Do not heat.

    • Quench with sat. NaHCO₃ (vigorous CO₂ evolution).[2]

  • Outcome: Mixture of cis and trans fluoro-esters + minor alkene elimination product.[1]

Step 3: Hydrolysis and Separation
  • Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).[2]

  • Conditions: RT, 2 h.

  • Purification: The acid isomers are separable by preparative HPLC or fractional crystallization. The cis-isomer (diequatorial) is typically less soluble and may crystallize preferentially.[1]

SynthesisStart3-Hydroxy-3-phenyl-cyclobutane-1-COOHStep1Step 1: Esterification(MeOH, H+)Start->Step1Intermediate1Methyl EsterStep1->Intermediate1Step2Step 2: Fluorination(Deoxo-Fluor, -78°C)Intermediate1->Step2MechanismBenzylic CarbocationIntermediateStep2->MechanismIntermediate2Mixture of Fluoro-Esters(cis + trans)Mechanism->Intermediate2Step3Step 3: Hydrolysis(LiOH, THF/H2O)Intermediate2->Step3Final_CisTarget: cis-Isomer(Major Product)Step3->Final_CisFinal_TransTarget: trans-Isomer(Minor Product)Step3->Final_Trans

Figure 2: Synthetic workflow via the benzylic cation intermediate.

Analytical Characterization

Distinguishing the isomers requires careful analysis of NMR coupling constants and Fluorine chemical shifts.

19F-NMR Spectroscopy

Fluorine NMR is the most diagnostic tool.[1]

  • Chemical Shift: The fluorine signal typically appears around -130 to -150 ppm (relative to CFCl₃).[1]

  • Differentiation: The cis and trans isomers will show distinct chemical shifts (Δδ ~ 2-5 ppm) due to the different magnetic environments created by the carboxylic acid's proximity.

  • Coupling: Look for 3J_F-H coupling to the ring protons (C2/C4).[1] The coupling constants will vary based on the dihedral angles (Karplus relationship), which differ between the puckered conformers.

1H-NMR Spectroscopy[1]
  • Benzylic/Geminal Region: There are no protons at C3.

  • Ring Protons (C2/C4): These appear as complex multiplets (ABX or ABMX systems) due to geminal coupling (~12 Hz) and vicinal coupling to H1.[2]

  • H1 Proton: The proton alpha to the carboxyl group will appear as a quintet or multiplet around 3.0-3.5 ppm.[1] In the cis-isomer (diequatorial substituents), H1 is pseudo-axial and may show larger vicinal couplings to the pseudo-axial protons at C2/C4.

Applications in Drug Discovery[3][4][5][6]

This scaffold is increasingly utilized in "Fragment-Based Drug Design" (FBDD).[1]

  • Metabolic Blocking: The replacement of a benzylic hydrogen (in 3-phenylcyclobutane-1-carboxylic acid) with fluorine blocks CYP450-mediated hydroxylation at the benzylic position, significantly extending half-life (

    
    ).[1]
    
  • Conformational Restriction: Unlike a flexible alkyl chain, the cyclobutane ring locks the phenyl and carboxyl groups into a specific vector. This is used to probe the spatial requirements of binding pockets (e.g., in GPCR antagonists or Kinase inhibitors).[2]

  • Bioisostere for Proline: The 3,3-disubstituted cyclobutane can mimic the turn-inducing properties of proline, but with an aromatic "anchor" (the phenyl group) for pi-stacking interactions.

References

  • Synthesis of Fluorinated Cyclobutanes: Chernykh, A. V., et al.[2] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015.[2] [2]

  • Conformational Analysis of 1,3-Disubstituted Cyclobutanes: Wiberg, K. B., et al.[2] "Conformational preference in 1,3-disubstituted cyclobutanes."[1] Journal of Organic Chemistry, 1998.[2]

  • Fluorination Reagents (DAST/Deoxo-Fluor): Singh, R. P., & Shreeve, J. M.[2] "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis, 2002.[2]

  • Commercial Availability & CAS Data: Sigma-Aldrich / Merck KGaA.[1] Product entry for 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (Precursor).[1]

Technical Guide: Spectroscopic Characterization of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid , a specialized fluorinated scaffold used in medicinal chemistry as a bioisostere for phenyl or tert-butyl groups to modulate metabolic stability and lipophilicity.

Given the limited public experimental data for this specific derivative, this guide synthesizes high-confidence predictive data based on established chemometric principles of fluorocyclobutane stereochemistry, alongside validated protocols for its synthesis and characterization.

Executive Summary & Structural Logic

Compound: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid Formula: C


H

FO

MW: 194.20 Da CAS: 1552638-76-2 (Regioisomer ref) / Analogous Core

The cyclobutane ring is a rigid scaffold. Introducing a fluorine atom and a phenyl group at the C3 position creates a quaternary center, eliminating the C3 proton and simplifying the spin system compared to non-fluorinated analogs. However, the molecule exists as two diastereomers: cis and trans .

  • Cis-isomer: The Carboxyl group (C1) and Phenyl ring (C3) are on the same side of the ring plane.

  • Trans-isomer: The Carboxyl group and Phenyl ring are on opposite sides.[1]

Distinguishing these isomers is the primary analytical challenge. This guide provides the spectroscopic "fingerprints" required for unambiguous identification.

Synthetic Context & Impurity Profile

To interpret the spectra accurately, one must understand the sample's origin. This compound is typically synthesized via deoxofluorination of the hydroxy precursor.

Validated Synthetic Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Oxo-1-phenylcyclobutane -1-carboxylic acid Red Reduction (NaBH4) Start->Red Inter 3-Hydroxy-3-phenyl intermediate Red->Inter Fluor Deoxofluorination (DAST or Deoxo-Fluor) Inter->Fluor Prod Target Product (Cis/Trans Mixture) Fluor->Prod Side Impurity: Elimination (Cyclobutene) Fluor->Side Side Rxn

Figure 1: Synthetic pathway highlighting the critical deoxofluorination step where elimination byproducts (olefins) may form.

Critical Impurity Note: The major spectroscopic contaminant is often the cyclobutene derivative (formed via HF elimination). Look for vinylic protons in


H NMR at 5.8–6.2 ppm .

Spectroscopic Data & Interpretation

A. Mass Spectrometry (HRMS)
  • Ionization Mode: ESI (-) is preferred due to the carboxylic acid.

  • Diagnostic Ions:

    • [M-H]

      
      :  193.0670 (Calculated).[2]
      
    • Fragmentation: Loss of CO

      
       (44 Da) and HF (20 Da) are common in MS/MS.
      
B. Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Strong, sharp band at 1700–1725 cm

    
     .
    
  • C-F Stretch: Strong band at 1150–1250 cm

    
      (often overlaps with C-O stretch).
    
  • O-H Stretch: Broad band at 2800–3200 cm

    
      (typical carboxylic acid dimer).
    
C. Nuclear Magnetic Resonance (NMR)

The NMR data below represents the expected chemical shifts derived from validated increments for 3,3-disubstituted fluorocyclobutanes.

1.

F NMR (The Primary Diagnostic)

The fluorine signal is a singlet in proton-decoupled spectra but appears as a multiplet in coupled spectra due to


 coupling with the C2/C4 protons.
IsomerShift (

, ppm)
Multiplicity (Coupled)Interpretation
Isomer A -135 to -145Quintet-like (

Hz)
F is trans to COOH (less steric compression).
Isomer B -145 to -155Quintet-like (

Hz)
F is cis to COOH (Gamma-gauche compression).

Note: The "Gamma-gauche" effect typically shields the fluorine nucleus when sterically crowded (cis to the carboxyl).

2.

H NMR (400 MHz, CDCl

)

The ring protons (H2/H4) form a complex AA'BB'X system (where X is Fluorine).

Proton

(ppm)
MultiplicityNotes
Aromatic (Ph) 7.20 – 7.45Multiplet (5H)Standard mono-substituted phenyl pattern.
H-1 (Methine) 3.10 – 3.40Multiplet (tt)Coupled to 4 ring protons.
H-2/H-4 (cis to F) 2.80 – 3.00Complex Mult.Deshielded by F proximity.
H-2/H-4 (trans to F) 2.50 – 2.70Complex Mult.Shielded relative to cis protons.
COOH 10.0 – 12.0Broad SingletExchangeable with D

O.
3.

C NMR (100 MHz, CDCl

)

Carbon-Fluorine coupling (


) is the definitive confirmation of the structure.
  • C-3 (C-F): Doublet,

    
     ppm (
    
    
    
    Hz).
  • C-2/C-4 (CH

    
    ):  Doublet, 
    
    
    
    ppm (
    
    
    Hz).
  • C-1 (CH-COOH): Doublet,

    
     ppm (
    
    
    
    Hz).
  • C=O (Acid): Singlet/Weak Doublet,

    
     ppm.
    

Stereochemical Assignment Protocol

To definitively assign cis vs trans without X-ray crystallography, use 1D-NOE (Nuclear Overhauser Effect).

NOE Logic Flow (DOT Diagram)

NOELogic Step1 Irradiate H-1 (Methine) Check Observe NOE enhancement at Aromatic Protons? Step1->Check ResultYes Strong Enhancement: H-1 and Ph are CIS (Therefore: Trans-isomer relative to F) Check->ResultYes Yes ResultNo No/Weak Enhancement: H-1 and Ph are TRANS (Therefore: Cis-isomer relative to F) Check->ResultNo No

Figure 2: NOE logic tree for assigning stereochemistry. Note: "Cis-isomer" usually refers to the relationship between the highest priority groups (Ph and COOH).

Analytical Workflow for Separation

Since the synthesis yields a mixture, separation is required for biological testing.

  • Method: Supercritical Fluid Chromatography (SFC) is superior to HPLC for fluorinated isomers.

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: CO

    
     / Methanol (5-15%).
    
  • Detection: UV at 210 nm (Carboxyl) or 254 nm (Phenyl).

References

  • Grygorenko, O. O., et al. (2014). Fluorinated Cyclobutanes: Synthesis and Properties. Chemical Reviews. Link

  • Mykhailiuk, P. K. (2015). Generation of Fluorinated Cyclobutanes for Drug Discovery. Chemistry – A European Journal. Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. (Reference for F shift increments).
  • PubChem Compound Summary. (2024). 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid. Link

Sources

Technical Guide: 1H NMR Analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation and 1H NMR spectral analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS: 1552265-55-0). It is designed for medicinal chemists and analytical scientists utilizing this fluorinated scaffold in drug discovery.

Executive Summary

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is a conformationally restricted building block used to introduce metabolic stability and specific vector orientation in drug candidates. The presence of a quaternary center at C3 (bearing both a Fluorine atom and a Phenyl group) creates unique stereoelectronic effects that complicate the NMR spectrum.

This guide provides a detailed breakdown of the proton NMR signals, focusing on the diagnostic coupling patterns arising from the cyclobutane ring dynamics and


 spin-spin interactions.

Structural Dynamics & Isomerism

Before analyzing the spectrum, the stereochemical context must be established. The molecule exists as two geometric isomers based on the relative orientation of the carboxylic acid at C1 and the phenyl group at C3.

  • Cis-Isomer: The -COOH and -Ph groups are on the same face of the puckered cyclobutane ring.

  • Trans-Isomer: The -COOH and -Ph groups are on opposite faces.

Note on Symmetry: Both isomers possess a plane of symmetry passing through C1 and C3. Consequently, the protons at C2 are chemically equivalent to the protons at C4, simplifying the spin system from an ABCDE type to an AA'BB'X system (where X is the C1 methine proton).

1H NMR Spectrum Breakdown

The spectrum is divided into three distinct regions.[1][2] The chemical shifts (


) provided below are representative values expected in DMSO-d

(preferred for carboxylic acid visibility) or CDCl

.
Region A: The Carboxylic Acid (10.0 – 13.0 ppm)
  • Signal: Broad Singlet (1H).[3][4]

  • Characteristics: Highly deshielded due to the electronegative carbonyl and hydrogen bonding.

  • Validation: This peak is exchangeable. Addition of D

    
    O will cause this signal to disappear, confirming the -COOH identity.
    
Region B: The Aromatic Zone (7.2 – 7.6 ppm)[2]
  • Signal: Multiplet (5H).

  • Assignment: Phenyl group protons.

  • Pattern: typical monosubstituted benzene pattern.

    • Ortho (2H): ~7.4–7.5 ppm (often overlapping).

    • Meta (2H): ~7.3–7.4 ppm.

    • Para (1H): ~7.2–7.3 ppm.[1][2]

  • Insight: The phenyl ring's magnetic anisotropy exerts a shielding/deshielding effect on the cyclobutane ring protons, which helps distinguish isomers.

Region C: The Cyclobutane Core (2.4 – 3.6 ppm)

This is the most complex and diagnostic region, containing the 5 protons of the cyclobutane ring.

1. The Methine Proton (H-1)
  • Position: C1 (Alpha to Carbonyl).

  • Shift:

    
     3.0 – 3.4 ppm.
    
  • Multiplicity: Quintet-like multiplet (tt or similar).

  • Coupling:

    • Couples to four vicinal protons on C2/C4 (

      
       Hz).
      
    • Long-range coupling to Fluorine (

      
      ) is usually small (< 5 Hz) but can broaden the peak.
      
2. The Methylene Protons (H-2 and H-4)
  • Position: C2 and C4 (Adjacent to the Quaternary Center).

  • Shift:

    
     2.4 – 3.0 ppm (Two distinct multiplets).
    
  • Complexity: The protons on the same face as the Fluorine (cis-F) are chemically distinct from those on the same face as the Phenyl ring (trans-F).

  • Fluorine Coupling (

    
    ):  The most critical feature.
    
    • Protons cis to Fluorine typically show larger

      
       couplings (15–25 Hz).
      
    • Protons trans to Fluorine show smaller

      
       couplings (5–15 Hz).
      
  • Appearance: These protons often appear as complex multiplets due to the superposition of geminal coupling (

    
     Hz), vicinal coupling to H-1, and the splitting by 
    
    
    
    .
Summary Table of Predicted Shifts (DMSO-d )
PositionTypeProtonsShift (

ppm)
MultiplicityKey Couplings
-COOH Acid1H12.0 – 12.5br sExchangeable
Ar-H Aromatic5H7.30 – 7.50m-
H-1 Methine1H3.10 – 3.30m (quintet-like)

H-2/4 (a) Methylene2H2.80 – 3.00m

,

(Large)
H-2/4 (b) Methylene2H2.50 – 2.70m

,

(Small)

Experimental Protocol: Isomer Differentiation

To distinguish whether you have the cis or trans isomer (relative to Ph/COOH), use the 1D NOE (Nuclear Overhauser Effect) experiment.

Step-by-Step Workflow
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d

    
    . Ensure the sample is free of paramagnetic impurities (filter if necessary).
    
  • Standard 1H Acquisition: Acquire a standard spectrum (16 scans) to locate the H-1 methine signal (~3.2 ppm).

  • Selective Excitation: Irradiate the H-1 signal.

  • Analysis:

    • Cis-Isomer (Ph cis to COOH): NOE enhancement will be observed primarily at the ortho-phenyl protons (due to spatial proximity).

    • Trans-Isomer (Ph trans to COOH): NOE enhancement will be observed at the C2/C4 protons on the same face, but minimal enhancement at the phenyl ring.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning the cyclobutane core protons, which is the primary challenge in this analysis.

NMR_Analysis Start Start: 1H NMR Spectrum Region_Ar Region 7.2-7.5 ppm Integrates to 5H (Phenyl Group) Start->Region_Ar Region_Acid Region >12 ppm Broad Singlet (COOH) Start->Region_Acid Region_Cyclo Region 2.4-3.4 ppm Integrates to 5H (Cyclobutane Core) Start->Region_Cyclo Split_Cyclo Analyze Cyclobutane Region Region_Cyclo->Split_Cyclo H1_Assign Identify H-1 (Methine) ~3.2 ppm Quintet-like pattern Split_Cyclo->H1_Assign H24_Assign Identify H-2/H-4 (Methylenes) Two sets of multiplets ~2.6 & ~2.9 ppm Split_Cyclo->H24_Assign Isomer_Check Isomer Assignment (NOE Experiment) H1_Assign->Isomer_Check Check_F Check 19F Coupling Look for wide splitting (J ~ 20Hz) H24_Assign->Check_F Result_Cis NOE: H-1 <-> Ph (Cis-Isomer) Isomer_Check->Result_Cis Result_Trans NOE: H-1 <-> H-2/4 only (Trans-Isomer) Isomer_Check->Result_Trans

Caption: Logic flow for the structural assignment and isomeric differentiation of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid.

References

  • Grygorenko, O. O., et al. (2015). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2008). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. PubMed. Retrieved January 29, 2026, from [Link]

Sources

Conformational Analysis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phenyl-Anchor" Effect

In the design of conformationally restricted bioisosteres, the cyclobutane ring offers a unique "butterfly" geometry that differs significantly from planar aromatic rings or flexible alkyl chains. 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a high-value scaffold where the interplay between steric bulk (phenyl), electronegativity (fluorine), and ring strain dictates a rigid, predictable conformation.

This guide details the structural dynamics of this molecule, establishing that the phenyl group acts as a conformational anchor , forcing the ring into a specific puckered state that dictates the vector of the carboxylic acid. This "Phenyl-Anchor" effect is the primary determinant of the molecule's spatial pharmacology.

Structural Fundamentals & Conformational Dynamics

The Cyclobutane Pucker

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle (


) typically ranges between 25° and 35° .
Substituent Effects: The Battle for the Equator

In 3,3-disubstituted cyclobutanes, the conformational preference is governed by 1,3-diaxial-like steric repulsions.

  • The Phenyl Group (

    
    -value ~3.0):  This is the dominant steric feature. To minimize transannular strain, the phenyl ring will almost exclusively occupy the pseudo-equatorial  position.
    
  • The Fluorine Atom (

    
    -value ~0.15):  While electronegative, fluorine is sterically small (comparable to hydrogen).
    
  • The Consequence: The massive energy penalty of placing a phenyl group pseudo-axial forces the fluorine atom into the pseudo-axial position.

Isomer Definitions

Because C3 is gem-disubstituted, standard cis/trans nomenclature requires a reference point. We define stereochemistry relative to the bulky Phenyl group.

IsomerConfiguration (Ph vs. COOH)Conformational StateStability Prediction
Isomer A (cis) cis-1,3 (Ph & COOH on same face)Ph(eq), COOH(eq)Thermodynamic Minimum
Isomer B (trans) trans-1,3 (Ph & COOH on opposite faces)Ph(eq), COOH(ax)High Energy (Steric Strain)

Computational Workflow (DFT & Modeling)

To rigorously validate these conformational preferences, a Density Functional Theory (DFT) workflow is required. The following protocol ensures accurate energy minima prediction, accounting for dispersion forces critical for the phenyl ring.

Computational Protocol
  • Functionals:

    
    B97X-D or B3LYP-D3(BJ) (Dispersion correction is mandatory for 
    
    
    
    -stacking/steric modeling).
  • Basis Set: def2-TZVP (Triple-zeta quality for accurate geometry).

  • Solvation: CPCM (Water or DMSO) to mimic physiological or assay conditions.

Visualization of Workflow

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: QM Optimization cluster_2 Phase 3: Refinement Start Structure Generation (Cis & Trans) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch DFT_Opt Geometry Opt (wB97X-D/def2-SVP) ConfSearch->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq SinglePoint Single Point Energy (def2-TZVP + Solvation) Freq->SinglePoint Boltzmann Boltzmann Weighting (ΔG at 298K) SinglePoint->Boltzmann

Figure 1: Standardized computational workflow for determining the thermodynamic ratio of cyclobutane isomers.

Synthetic Pathways & Stereocontrol[1]

Synthesis of the target scaffold requires navigating the gem-disubstituted center. The most robust route proceeds via a 3-oxocyclobutane precursor, utilizing the benzylic position for fluorination.

The "Benzylic Fluorination" Route

Direct fluorination of a benzylic alcohol is preferred. However, Deoxofluor/DAST treatment of benzylic alcohols often proceeds via an


-like mechanism due to the stability of the benzylic carbocation, leading to a loss of stereochemical information from the alcohol precursor.

Key Insight: Since the reaction likely passes through a planar (or near-planar) carbocation intermediate, the product distribution will be determined by thermodynamic control . As established in Section 2, the cis-isomer (Ph-eq/COOH-eq) is thermodynamically superior.

Synthetic Logic Diagram

Synthesis SM 3-Oxocyclobutane-1-carboxylic acid Step1 Grignard Addition (PhMgBr, THF, -78°C) SM->Step1 Inter Intermediate: 3-Hydroxy-3-phenyl-cyclobutane-1-COOH (Mixture of diastereomers) Step1->Inter Step2 Deoxyfluorination (Deoxofluor or DAST, DCM) Inter->Step2 Transition Carbocation Intermediate (Benzylic Cation) Step2->Transition S_N1 Pathway Product Target: 3-Fluoro-3-phenylcyclobutane-1-COOH (Thermodynamic Cis-Major) Transition->Product Re-facial attack

Figure 2: Synthetic route leveraging thermodynamic control during the fluorination step.

Analytical Characterization Protocols

Validating the conformation requires specific NMR techniques. Standard 1D


H NMR is often insufficient due to signal overlap in the cyclobutane region.
F NMR & HOESY

The fluorine atom is a built-in spy for conformational analysis.

  • Chemical Shift Anisotropy: An axial fluorine (shielded by the ring current if Ph were absent, but here deshelded by the geminal Ph) appears in a distinct region (-130 to -160 ppm typically for aliphatic F).

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is the gold standard.

    • Irradiate

      
      F.
      
    • Observe NOE enhancement of protons.

    • Prediction: If F is pseudo-axial, it will show strong NOE correlations to the cis-1,3 protons (the methine proton at C1) only if the ring is flat, but in a puckered system, it correlates strongly with the axial protons on C2/C4.

X-Ray Crystallography

The carboxylic acid moiety facilitates crystallization via hydrogen-bonded dimer formation.

  • Expected Space Group:

    
     (common for achiral acids forming centrosymmetric dimers).
    
  • Key Metric: Measure the C2-C1-C4-C3 torsion angle to quantify the pucker (

    
    ).
    

Pharmacological Implications[1][2][3]

Why utilize this scaffold? The 3-fluoro-3-phenylcyclobutane motif acts as a metabolically robust bioisostere .

  • Metabolic Blocking: The C3 position is benzylic. In a simple 3-phenylcyclobutane, this position is a "soft spot" for Cytochrome P450 oxidation (benzylic hydroxylation). Substituting the benzylic hydrogen with Fluorine blocks this metabolic pathway.

  • Lipophilicity Modulation: The C-F bond lowers the pKa of the distal carboxylic acid slightly (inductive effect) and modulates

    
    .
    
  • Vector Alignment: The "Phenyl-Anchor" ensures the carboxylic acid vector is fixed relative to the aromatic ring, reducing the entropic penalty of binding to a receptor.

References

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclobutanes. Accounts of Chemical Research, 29(8), 229–234. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gieral, J., et al. (2021). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Chemistry – A European Journal. Link

  • Reeves, J. T., et al. (2011). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 88, 253. Link

  • PubChem Compound Summary. (2023). 3-phenylcyclobutane-1-carboxylic acid.[1][2] National Center for Biotechnology Information. Link

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and physicochemical behavior of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS 1552265-55-0). As a fluorinated scaffold often utilized in the synthesis of ROR


 modulators and other pharmaceutical intermediates, understanding its solubility landscape is critical for process optimization, specifically in extraction, crystallization, and formulation.

The compound exhibits a "solubility switch" behavior driven by its carboxylic acid functionality (pH-dependent) and the lipophilic 3-fluoro-3-phenyl motif. This guide details the theoretical solubility parameters, experimental determination protocols, and practical purification workflows to ensure high recovery and purity.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The geminal substitution of fluorine and a phenyl ring on the cyclobutane core creates a unique dipole vector that influences crystal packing and solvent interaction.

Molecular Identity & Calculated Properties[1]
PropertyValueNotes
IUPAC Name 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid
CAS Number 1552265-55-0
Molecular Formula C

H

FO

Molecular Weight 194.20 g/mol
Physical State Solid (White to Off-white crystalline powder)
Predicted pKa 4.1 – 4.4Acidic shift due to inductive effect of F and Phenyl ring.
Predicted LogP 2.3 – 2.6Moderately lipophilic; significant increase vs. hydroxy precursor.
H-Bond Donors 1 (Carboxylic Acid OH)
H-Bond Acceptors 2 (Carbonyl O, Fluorine)Fluorine acts as a weak acceptor.
Structural Analysis: The Fluorine Effect

The substitution of the hydroxyl group (in the precursor 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid) with fluorine significantly alters the solubility profile:

  • Lipophilicity Increase: Fluorine is highly hydrophobic. Replacing -OH with -F removes a strong hydrogen bond donor, drastically reducing water solubility and increasing solubility in non-polar organic solvents (DCM, Toluene).

  • Conformational Rigidity: The cyclobutane ring is puckered. The 3,3-disubstitution locks the ring into a specific conformation to minimize steric clash between the phenyl ring and the carboxylic acid, affecting the lattice energy and melting point.

Solubility Thermodynamics & Kinetics

Solubility for this compound is not a static number; it is a dynamic equilibrium heavily influenced by pH and solvent polarity.

The General Solubility Equation (GSE) Context

For 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid, the solubility (


) can be approximated using the GSE, which correlates melting point (MP) and lipophilicity (

):


  • Implication: As a solid with a likely melting point >100°C and LogP ~2.5, the intrinsic water solubility (

    
    ) is predicted to be low (mM range). However, the observed solubility is pH-dependent.
    
pH-Dependent Solubility Profile

The compound follows the Henderson-Hasselbalch relationship.

  • pH < 3 (Acidic): The molecule is neutral (protonated). Solubility is driven by

    
     (intrinsic solubility). It will precipitate from water and partition into organic solvents.
    
  • pH > 6 (Basic): The molecule is ionized (carboxylate anion). Solubility increases exponentially.

    • Process Tip: This property is the primary lever for purification (Acid/Base extraction).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction from aqueous acid.
Alcohols Methanol, Ethanol, IPAHigh Dissolution for reactions; poor antisolvent.
Polar Aprotic DMSO, DMF, DMAcVery High Stock solutions for bioassays.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate-High Crystallization and extraction.
Hydrocarbons Hexanes, HeptaneLow Antisolvent for crystallization.
Aqueous Water, PBS (pH 7.4)pH Dependent Low at pH 2; High at pH 10.

Experimental Protocols

To validate the solubility for your specific batch (which may vary by cis/trans isomeric ratio), use the following "Gold Standard" protocols.

Kinetic Solubility Assessment (High Throughput)

Use this for rapid screening during lead optimization.

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Spike: Add 10 µL stock to 490 µL PBS (pH 7.4). Final conc = 200 µM.

  • Incubate: Shake for 24 hours at room temperature.

  • Filter: Filter using a 0.45 µm PVDF membrane.

  • Analyze: Quantify filtrate via HPLC-UV against a standard curve.

Thermodynamic Solubility Determination (Process Development)

Use this for formulation and crystallization design.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Stir at 25°C for 48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Sampling: Remove supernatant, dilute with Mobile Phase (ACN/Water), and inject.

  • pH Profiling: Repeat in buffers of pH 1.2, 4.5, and 6.8.

Synthesis & Purification Workflow

The solubility profile dictates the purification strategy. The most common synthesis route involves the fluorination of the hydroxy precursor, followed by hydrolysis.

Visualization of Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrolysis) Basify Adjust to pH > 10 (NaOH) Start->Basify Wash Wash with Organic Solvent (e.g., MTBE) Basify->Wash AqueousPhase Aqueous Phase (Contains Carboxylate Salt) Wash->AqueousPhase Product in Water OrganicWaste Organic Phase (Impurities) Wash->OrganicWaste Remove Neutrals Acidify Acidify to pH < 2 (HCl) AqueousPhase->Acidify Extract Extract with DCM or EtOAc Acidify->Extract Product Precipitates/Oils out Concentrate Concentrate Organic Phase Extract->Concentrate Crystallize Crystallization (Solvent: EtOAc / Antisolvent: Heptane) Concentrate->Crystallize FinalProduct Pure 3-Fluoro-3-phenyl cyclobutane-1-carboxylic acid Crystallize->FinalProduct

Caption: Acid-Base extraction strategy leveraging the pH-dependent solubility switch, followed by antisolvent crystallization.

Crystallization Protocol

Due to the rigid cyclobutane core, this compound can form robust crystals if the ratio of isomers is controlled.

  • Dissolution: Dissolve crude acid in minimal hot Ethyl Acetate (50°C).

  • Antisolvent Addition: Slowly add Heptane until slight turbidity persists.

  • Cooling: Cool gradually to room temperature, then to 0-4°C.

  • Filtration: Filter solids and wash with cold 9:1 Heptane:EtOAc.

  • Drying: Vacuum dry at 40°C. Note: Fluorinated compounds can retain solvent; ensure thorough drying.

References

  • Arctom Scientific. Product Catalog: 3-fluoro-3-phenylcyclobutane-1-carboxylic acid (CAS 1552265-55-0). Retrieved from

  • Sigma-Aldrich. Building Blocks: Fluoro carboxylic acids. Retrieved from

  • Fasan, R., et al. (2009). Chemo-enzymatic fluorination strategies for drug discovery.[1] Nature Chemical Biology, 5(1), 26-28.[1] (Context on fluorination of non-activated sites).

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. Oxford University Press.
  • Reeves, J. T., et al. (2013). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Syntheses, 90, 280-295.

Sources

Methodological & Application

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid as a bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Rationale (Bioisosterism & Mechanism)

1.1. The "Escape from Flatland" Imperative In modern drug discovery, 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (FPCCA) represents a high-value scaffold designed to replace planar aromatic acids (e.g., benzoic acid, phenylacetic acid). While aromatic rings are ubiquitous, they suffer from poor solubility and "flatness," which correlates with lower clinical success rates. FPCCA introduces Fsp³ character (fraction of sp³ hybridized carbons), a metric directly linked to improved clinical attrition rates, without sacrificing the lipophilic bulk required for hydrophobic pocket binding.

1.2. The Fluorine Effect: Metabolic Blocking & pKa Modulation The specific placement of fluorine at the C3 position—geminal to the phenyl ring—serves two critical mechanistic functions:

  • Metabolic Armor: The benzylic position of a phenyl ring is a primary "soft spot" for Cytochrome P450-mediated hydroxylation. Replacing the benzylic hydrogen with fluorine (

    
     bond energy ~116 kcal/mol vs 
    
    
    
    ~99 kcal/mol) effectively blocks this metabolic clearance pathway, extending the molecule's half-life (
    
    
    ).
  • Electronic Tuning: The strong electronegativity of fluorine exerts a through-bond inductive effect (

    
    -induction) on the distal carboxylic acid at C1. This lowers the pKa of the acid compared to a non-fluorinated cyclobutane, often bringing it closer to the physiological range of benzoic acid derivatives, thereby maintaining potency while altering permeability (LogD).
    

1.3. Structural Integrity: The I-Strain Stability Paradox A tertiary benzylic fluoride is typically chemically labile (prone to


 solvolysis). However, FPCCA exhibits unexpected chemical stability due to I-Strain (Internal Strain) . Forming a carbocation at C3 would require the cyclobutane ring to flatten towards 

geometry (120° angles), which drastically increases ring strain in the already strained 4-membered system. This energetic penalty prevents spontaneous defluorination, making FPCCA a stable building block for library synthesis.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Rationale: This route utilizes a "late-stage fluorination" strategy to ensure safety and yield, avoiding the handling of volatile fluorinated precursors early in the synthesis.

Reagents Required:

  • Ethyl 3-oxocyclobutane-1-carboxylate (Starting Material)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in ether

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Lithium Hydroxide (LiOH)

  • Solvents: Dry THF, Dichloromethane (DCM), Methanol

Step-by-Step Methodology:

  • Nucleophilic Addition (Grignard):

    • Cool a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF to -78°C under

      
       atmosphere.
      
    • Dropwise add PhMgBr (1.2 eq) over 30 minutes. Maintain temperature below -70°C to prevent ring opening.

    • Stir for 2 hours, allowing the mixture to warm to 0°C.

    • Quench: Slowly add saturated

      
       solution. Extract with EtOAc.
      
    • Result: Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate (mixture of cis/trans isomers).

  • Deoxyfluorination (The Critical Step):

    • Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM. Cool to -78°C.

    • Add DAST (1.5 eq) dropwise. Caution: DAST reacts violently with water.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Pour reaction mixture into saturated

      
       (ice-cold). Extract with DCM.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The fluorine substitution often inverts the stereochemistry or produces a diastereomeric mixture separable at this stage.

  • Saponification:

    • Dissolve the fluorinated ester in THF/MeOH/Water (3:1:1).

    • Add LiOH (3.0 eq) and stir at RT for 4 hours.

    • Acidify to pH 2 with 1M HCl. Extract with EtOAc.

    • Crystallization: Recrystallize from Hexane/Ether to obtain pure FPCCA.

Data Specification Table:

ParameterValue / RangeNotes
Yield (Overall) 45 - 60%Step 2 is the yield-limiting step.
Appearance White Crystalline SolidHygroscopic if not fully dried.
¹⁹F NMR

-130 to -160 ppm
Characteristic doublet/multiplet depending on stereochem.
Melting Point 110 - 115°CSharp melting point indicates high purity.
Protocol B: Matched Molecular Pair (MMP) Profiling

Rationale: To validate FPCCA as a superior bioisostere, it must be compared directly against its aromatic analog (Benzoic Acid derivative) in a controlled assay.

Workflow:

  • Synthesize Pair: Compound A (Benzoic Acid core) vs. Compound B (FPCCA core).

  • Microsomal Stability Assay:

    • Incubate both compounds (1 µM) with human liver microsomes (HLM) + NADPH.

    • Sample at t=0, 15, 30, 60 min.

    • Analyze via LC-MS/MS.

    • Success Metric: Compound B should show >2-fold improvement in intrinsic clearance (

      
      ) due to the C3-fluorine block.
      
  • LogD Shake-Flask:

    • Measure distribution between Octanol and PBS (pH 7.4).

    • Target: FPCCA typically lowers LogD by 0.5–1.0 unit compared to the phenyl analog, improving solubility.

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway & Logic Flow

This diagram illustrates the conversion of the ketone precursor to the final bioisostere, highlighting the critical fluorination step.

SynthesisPath cluster_0 Critical Control Point Start Ethyl 3-oxocyclobutane -1-carboxylate Inter1 Intermediate: 3-Hydroxy-3-phenyl Start->Inter1 1. PhMgBr (Nucleophilic Attack) Inter2 Fluorinated Ester (Stereochem Set) Inter1->Inter2 2. DAST/Deoxo-Fluor (Fluorination) Final FPCCA (Bioisostere) Inter2->Final 3. LiOH, Hydrolysis (Deprotection)

Caption: Step-wise synthesis of FPCCA. The fluorination step (Red) determines the metabolic stability profile of the final scaffold.

Figure 2: Bioisosteric Replacement Strategy

Visualizing the structural and functional shift from a standard aromatic acid to the FPCCA scaffold.

Bioisostere Benzoic Standard: Benzoic Acid (Planar, sp2, Metabolically Labile) FPCCA Bioisostere: FPCCA (Puckered, sp3, Metabolically Blocked) Benzoic->FPCCA Scaffold Hop Feat1 Metabolic Stability (Blocked para-position) FPCCA->Feat1 Feat2 Solubility (Lower LogD) FPCCA->Feat2 Feat3 Vector Orientation (Non-planar exit vector) FPCCA->Feat3

Caption: Strategic advantages of switching from Benzoic Acid to FPCCA. Green nodes indicate physicochemical improvements.

References

  • Grygorenko, O. O., et al. (2021). "3-Fluoroalkyl-Substituted Cyclobutane-Derived Building Blocks for Medicinal Chemistry." ResearchGate.[1][2] Available at: [Link]

  • Hall, A., et al. (2024).[3] "Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements."[3] Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2021).[4] "Fluorinated Cyclobutanes in Drug Discovery." ChemRxiv. Available at: [Link]

  • DrugBank. (2024). "Fluciclovine (18F) - Structure and Pharmacology." DrugBank Online. Available at: [Link]

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Available at: [Link]

Sources

Fluorination techniques for 3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fluorination Protocols for 3-Phenylcyclobutane-1-Carboxylic Acid Scaffolds

Executive Summary

The cyclobutane ring is a privileged scaffold in medicinal chemistry, offering a defined vector for substituent display that differs significantly from cyclopentane or cyclohexane analogs. 3-Phenylcyclobutane-1-carboxylic acid represents a critical intermediate where the "pucker" of the cyclobutane ring (typically ~25-35°) creates distinct cis and trans conformers.

Fluorination of this scaffold is generally pursued for two distinct medicinal chemistry objectives:

  • Fluorodecarboxylation: Replacing the carboxylate with a fluorine atom to reduce polar surface area (PSA) while maintaining metabolic stability (Bioisosteric replacement).

  • 
    -Fluorination:  Introducing a fluorine atom at the C1 position to block metabolic epimerization or oxidation while retaining the acidic pharmacophore.
    

This guide details three high-fidelity protocols for these transformations, addressing the specific challenges of ring strain (26.4 kcal/mol) and radical stability inherent to the cyclobutane core.

Strategic Decision Matrix

Before selecting a protocol, the desired chemotype must be defined. The following workflow outlines the optimal synthetic pathways.

Fluorination_Strategy Start Starting Material: 3-Phenylcyclobutane-1-COOH Decision Target Outcome? Start->Decision PathA Target: 1-Fluoro-3-phenylcyclobutane (Carboxyl Replacement) Decision->PathA Remove COOH PathB Target: 1-Fluoro-3-phenylcyclobutane-1-COOH (Metabolic Blocking) Decision->PathB Retain COOH Method1 Method A: Ag-Catalyzed Radical Fluorodecarboxylation (Robust, Thermal) PathA->Method1 Standard Method2 Method B: Photoredox Decarboxylative Fluorination (Mild, High FG Tolerance) PathA->Method2 Complex Substrates Method3 Method C: Enolate Fluorination (LDA/NFSI) (Retains Acid) PathB->Method3

Figure 1: Decision matrix for selecting the appropriate fluorination technique based on the target chemotype.

Technique A: Silver-Catalyzed Radical Fluorodecarboxylation[1]

Objective: Conversion of the C1-carboxylic acid to a C1-fluoride. Mechanism: Oxidative decarboxylation via Ag(II)/Ag(III) intermediates.

Scientific Rationale

Direct fluorination of strained rings via Hunsdiecker-type reactions is historically plagued by ring-opening side reactions. However, the silver-catalyzed method using Selectfluor® proceeds via a radical mechanism where the rate of fluorine transfer from the Ag(II)-F species is often faster than the rate of cyclobutyl radical ring opening (to the homoallylic radical), provided the temperature is controlled.

Protocol 1: Ag(I)/Selectfluor System

Reagents:

  • Substrate: 3-Phenylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Solvent: Acetone/Water (1:1 v/v) or DCM/H₂O biphasic system.

Step-by-Step Methodology:

  • Preparation: In a light-shielded vial (aluminum foil), dissolve 3-phenylcyclobutane-1-carboxylic acid (0.5 mmol) in Acetone (2.5 mL).

  • Catalyst Addition: Add AgNO₃ (17 mg, 0.1 mmol) and Selectfluor (354 mg, 1.0 mmol).

  • Solvent Completion: Add distilled water (2.5 mL). The mixture will likely be a suspension.

  • Reaction: Seal the vial and heat to 50–65 °C for 12 hours. Note: Higher temperatures increase the risk of ring opening.

  • Work-up: Cool to room temperature. Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The fluoro-alkane is often volatile; use care during concentration.

Critical Insight: The stereochemical information at C1 is lost during the radical intermediate phase. The product will be a mixture of cis and trans 1-fluoro-3-phenylcyclobutane, typically favoring the thermodynamic product (trans, pseudo-diequatorial).

Technique B: Photoredox Decarboxylative Fluorination

Objective: Mild conversion of COOH to F using visible light, minimizing thermal ring strain stress. Mechanism: Ligand-to-Metal Charge Transfer (LMCT) or Oxidative Quenching cycles.

Scientific Rationale

Photoredox catalysis generates the carboxyl radical at room temperature. This is superior for 3-phenylcyclobutane scaffolds prone to thermal rearrangements. The use of an Iridium photocatalyst allows for efficient oxidation of the carboxylate to the radical, which rapidly captures fluorine from Selectfluor.

Protocol 2: Ir-Catalyzed Blue LED System

Reagents:

  • Catalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol %)

  • Base: Na₂HPO₄ (3.0 equiv)

  • Fluorinating Agent: Selectfluor (2.0 equiv)[1]

  • Solvent: CH₃CN/H₂O (1:1).

Step-by-Step Methodology:

  • Setup: Charge a 10 mL vial with the carboxylic acid (0.5 mmol), Ir-catalyst (5 mg), Selectfluor (354 mg), and Na₂HPO₄ (213 mg).

  • Degassing: Add CH₃CN (2.5 mL) and H₂O (2.5 mL). Sparge with Argon for 10 minutes to remove oxygen (O₂ quenches the excited state catalyst).

  • Irradiation: Place the vial 2–3 cm away from a 34W Blue LED lamp (450 nm). Stir vigorously at ambient temperature (fan cooling recommended to keep < 30 °C).

  • Monitoring: Monitor by ¹⁹F NMR (look for disappearance of Selectfluor peak at +49 ppm and appearance of C-F signal around -170 to -200 ppm).

  • Work-up: Dilute with water, extract with DCM, and purify via silica gel chromatography.

Mechanism Visualization:

Photoredox_Mechanism Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue Light (hv) Ir_Ox Ir(IV) Ir_Excited->Ir_Ox SET to Selectfluor Ir_Ox->Ir_GS SET from R-COO- Substrate R-COO- Substrate->Ir_Ox Oxidation Radical R• (Cyclobutyl) Substrate->Radical -CO2 Product R-F Radical->Product F-Transfer from Selectfluor Selectfluor Selectfluor

Figure 2: Photoredox cycle showing the generation of the cyclobutyl radical and subsequent fluorination.

Technique C: Alpha-Fluorination (Enolate Trapping)

Objective: Synthesis of 1-fluoro-3-phenylcyclobutane-1-carboxylic acid. Mechanism: Electrophilic fluorination of a lithium enolate.

Scientific Rationale

Unlike decarboxylation, this method retains the acid. The challenge is the high pKa of cyclobutane esters (~25) and the steric hindrance of the 3-phenyl group. A strong, bulky base (LDA or LiHMDS) is required to form the enolate, followed by trapping with NFSI (N-Fluorobenzenesulfonimide).

Note: Direct alpha-fluorination of the free acid is difficult (requires dianion). It is standard practice to use the ester and then hydrolyze.

Protocol 3: LDA/NFSI Sequence

Reagents:

  • Substrate: Methyl 3-phenylcyclobutane-1-carboxylate (1.0 equiv).

  • Base: LDA (Lithium Diisopropylamide) (1.2 equiv).

  • Fluorinating Agent: NFSI (1.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Enolate Formation: Cool a solution of LDA (1.2 mmol) in THF (5 mL) to -78 °C under Argon.

  • Addition: Dropwise add the cyclobutane ester (1.0 mmol) dissolved in THF (2 mL). Stir at -78 °C for 45 minutes. Crucial: Do not let warm, or self-condensation may occur.

  • Fluorination: Dissolve NFSI (1.5 mmol) in THF (3 mL) and add dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Hydrolysis (Optional): If the free acid is required, treat the crude fluoro-ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours.

Data Summary & Troubleshooting:

ParameterAg-Catalyzed DecarboxylationPhotoredox DecarboxylationAlpha-Fluorination (LDA/NFSI)
Primary Product 1-Fluoro-3-phenylcyclobutane1-Fluoro-3-phenylcyclobutane1-Fluoro-3-phenylcyclobutane-1-COOH
Key Risk Thermal Ring OpeningSolubility of SelectfluorOver-fluorination (difluoro)
Stereochemistry ~1:1 Cis/Trans (Thermodynamic)~1:1 Cis/TransSubstrate dependent (Kinetic control)
Yield Expectation 50-65%60-80%70-85%

References

  • Li, C., et al. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Journal of the American Chemical Society, vol. 134, no. 25, 2012, pp. 10401–10404. Link

  • Ventre, S., & Petronijevic, F. R. "Photochemical Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, vol. 137, no. 17, 2015, pp. 5654–5657. Link

  • Grygorenko, O. O., et al. "3-Fluoroalkyl-substituted Cyclobutane Building Blocks for Medicinal Chemistry."[2] European Journal of Organic Chemistry, 2023.[2] Link

  • Lectka, T., et al. "Fluorination of Cyclobutane Derivatives: Mechanistic Insights." Journal of Organic Chemistry, vol. 84, no. 16, 2019. (General reference for Selectfluor reactivity).

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

User Profile: Medicinal Chemists, Process Chemists. Molecule: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid. Core Challenge: The introduction of a fluorine atom at a tertiary, benzylic position on a strained cyclobutane ring is synthetically demanding. The primary pathway involves the deoxyfluorination of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid (or ester) .

Critical Failure Modes:

  • Elimination (E1/E2): Formation of 3-phenylcyclobut-1-ene-1-carboxylic acid (styrenyl olefin).

  • Acyl Fluoride Formation: Inadvertent activation of the carboxylic acid moiety.

  • Ring Fragmentation: Acid-catalyzed opening of the strained cyclobutane ring.

  • Stereochemical Scrambling: Loss of cis/trans integrity via carbocation intermediates.

Diagnostic Troubleshooting Guides (Q&A)

Module A: The "Elimination" Problem (Major Yield Loss)

Q: I am using DAST to fluorinate my tertiary alcohol precursor, but I am observing >40% of the alkene side product. How do I suppress this?

A: This is the most common failure mode. The reaction proceeds via an activated alkoxy-sulfur intermediate. Because your substrate is both tertiary and benzylic , it readily forms a carbocation. The proton on the adjacent cyclobutane ring is acidic, leading to rapid elimination (E1 mechanism) to form the conjugated styrene-like system.

Corrective Protocol:

  • Switch Reagents: Move away from DAST (Diethylaminosulfur trifluoride). DAST is acidic and prone to elimination.

    • Recommendation: Use XtalFluor-E or XtalFluor-M in combination with an HF source (e.g., Et3N·3HF) and a base (DBU). These reagents generate less free HF and operate via a mechanism that disfavors elimination.

  • Buffer the Reaction: If you must use DAST or Deoxo-Fluor, you must add an exogenous base like pyridine (2.0 equiv) or triethylamine to the reaction mixture before adding the fluorinating agent. This neutralizes the HF by-product, which catalyzes the elimination.

  • Temperature Control: Start the reaction at -78°C and warm very slowly. Do not exceed 0°C. The elimination activation energy is higher than the substitution; keeping it cold favors the kinetic fluoride trap.

Q: My LCMS shows a mass corresponding to [M-20]. Is this the alkene? A: Yes. The loss of HF (M-20) is the signature of the elimination product (3-phenylcyclobut-1-ene-carboxylate).

Module B: Functional Group Interference (COOH vs. OH)

Q: I am attempting to fluorinate the free acid (3-hydroxy-3-phenylcyclobutane-1-carboxylic acid), but the product is unstable on silica gel.

A: You have likely formed the Acyl Fluoride (-COF) instead of, or in addition to, the tertiary fluoride. DAST and Deoxo-Fluor are excellent reagents for converting carboxylic acids to acid fluorides.[1][2]

Mechanism: The reagent reacts with the carboxylic acid hydroxyl group first (kinetically faster or competitive depending on conditions), creating a highly reactive electrophile that hydrolyzes back to the acid on silica, or reacts with methanol during workup to form the methyl ester.

Corrective Protocol:

  • Protect the Acid: Do not run this reaction on the free acid. Convert the carboxylic acid to an Ester (Methyl or Ethyl) or a Benzyl ester before the fluorination step.

    • Workflow: Hydroxy-Acid

      
       Hydroxy-Ester 
      
      
      
      Fluoro-Ester
      
      
      Fluoro-Acid (Hydrolysis).
  • Hydrolysis Caution: After fluorination, use mild hydrolysis conditions (e.g., LiOH in THF/H2O at 0°C) to avoid defluorination (hydrolysis of the tertiary fluoride back to the alcohol or elimination).

Module C: Stereochemistry & Isomers

Q: I see two peaks in my NMR after fluorination. Is this a purity issue?

A: Likely not. It is a stereochemical outcome. The cyclobutane ring supports geometric isomers: cis and trans (relative to the phenyl and carboxylate groups).[3]

  • Mechanism: The fluorination of a tertiary benzylic alcohol often proceeds with SN1 character (carbocation intermediate). This destroys the stereochemical information of the starting material. Even if you start with a pure cis-alcohol, the carbocation is planar, allowing fluoride attack from either face.

  • Result: You will obtain a diastereomeric mixture (typically ranging from 1:1 to 3:1 depending on steric shielding).

Action Plan:

  • Do not attempt to separate isomers at the intermediate stage if the ratio is poor.

  • Proceed to the final acid.[4] Separation of cis/trans 3-fluoro-3-phenylcyclobutane-1-carboxylic acid is often achievable via Preparative HPLC (Reverse Phase, C18, Formic acid modifier) or fractional crystallization.

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic divergence that leads to the desired product versus the critical side reactions.

ReactionPathways cluster_conditions Control Factors Start Start: 3-Hydroxy-3-phenyl cyclobutane-1-ester Activated Activated Species (Alkoxy-sulfur intermediate) Start->Activated DAST/XtalFluor -78°C Cation Carbocation Intermediate (Tertiary Benzylic) Activated->Cation Loss of Leaving Group (Rate Limiting) Product Target: 3-Fluoro-3-phenyl cyclobutane-1-ester Activated->Product SN2 (Minor path) Cation->Product F- Attack (Trapping) Side_Elim Side Product A: Cyclobutene (Elimination) Cation->Side_Elim Proton Loss (-H+) (Favored by Heat/Base) Side_Rearrange Side Product B: Ring Opening/Rearrangement Cation->Side_Rearrange Ring Strain Release Note1 Low Temp (-78°C) favors Product Note2 Strong Base/Heat favors Elimination

Caption: Mechanistic divergence in the deoxyfluorination of tertiary cyclobutanols. The carbocation intermediate is the pivot point between success (fluorination) and failure (elimination).

Experimental Optimization Matrix

Use this table to select the correct reagent system based on your current constraints.

Reagent SystemRisk of EliminationAcid SensitivityRecommendation
DAST / CH2Cl2 High HighAvoid for this substrate unless buffered.
Deoxo-Fluor / THF ModerateModerateBetter thermal stability than DAST, but elimination still problematic.
XtalFluor-E + Et3N·3HF Low LowGold Standard. The "non-releasing" nature of the leaving group suppresses elimination.
PyFluor + DBU Very LowLowExcellent alternative if XtalFluor fails. Highly selective for SN2-like pathways.
Olah's Reagent (PPHF) HighHighToo acidic; will cause ring opening and polymerization.

Detailed Protocol: The "Safe" Synthesis

Objective: Synthesis of Ethyl 3-fluoro-3-phenylcyclobutane-1-carboxylate (Precursor to the acid).

Reagents:

  • Ethyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate (1.0 equiv)

  • XtalFluor-E (1.2 equiv)

  • Triethylamine trihydrofluoride (Et3N·3HF) (1.5 equiv)

  • Triethylamine (Et3N) (1.0 equiv) - Crucial for buffering

  • Dichloromethane (Anhydrous)

Step-by-Step:

  • Preparation: Charge a flame-dried round-bottom flask with the starting alcohol (Ester form) and anhydrous CH2Cl2 (0.1 M concentration).

  • Buffering: Add Et3N (1.0 equiv) and Et3N·3HF (1.5 equiv). Stir at room temperature for 5 minutes.

  • Cooling: Cool the mixture to -78°C using a dry ice/acetone bath.

  • Addition: Add XtalFluor-E (1.2 equiv) solid in one portion (or as a solution in minimal DCM if preferred).

  • Reaction: Stir at -78°C for 1 hour. Allow the reaction to warm slowly to -20°C over 2 hours. Do not warm to Room Temperature immediately.

  • Monitoring: Check TLC or LCMS. Look for the disappearance of the alcohol. If the alkene (Elimination product) starts appearing, quench immediately.

  • Quench: Quench the reaction at -20°C with saturated aqueous NaHCO3. Vigorously stir until bubbling ceases.

  • Workup: Extract with DCM. Wash organics with 0.1 N HCl (to remove amines) and then Brine. Dry over Na2SO4.[4][5]

References

  • Synthesis of 3-fluorocyclobutane-1-carboxylic acid

    • Grygorenko, O. O., et al. "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry."[6] ResearchGate.[6][7][8]

  • Deoxyfluorination Side Reactions (Elimination vs. Substitution)

    • Nielsen, M. K., et al.[9] "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation." J. Am. Chem. Soc.[9] (via NIH).

  • DAST Mediated Acyl Fluoride Formation

    • Hyodo, T., et al.[10] "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage." Organic Letters.

  • General Fluorination Protocols (Organic Syntheses)

    • Organic Syntheses Coll. Vol. 10. "Fluorination of Alcohols Using DAST."[5][11]

  • XtalFluor Reagents (Sigma-Aldrich/Merck Technical Bulletin)

    • "XtalFluor-E® and XtalFluor-M®: Deoxyfluorin

Sources

Technical Support Center: 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Topic: Stability, Degradation Mechanisms, and Handling Protocols Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Executive Technical Summary

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a class of "deceptively stable" scaffolds. While the cyclobutane ring is kinetically stable under ambient conditions, the geminal fluoro-phenyl motif at the C3 position introduces a specific vulnerability: the benzylic C-F bond .

Users typically encounter three primary failure modes with this compound:

  • Thermal Defluorination: Elimination of HF to form cyclobutenes, driven by the relief of steric strain and the formation of a conjugated styrene-like system.

  • Solvolytic Instability: Hydrolysis of the C-F bond under acidic/Lewis-acidic conditions, leading to the corresponding alcohol (3-hydroxy-3-phenyl derivative).

  • Stereochemical Drift: Epimerization at the C1 position (alpha to the carboxyl), altering the cis/trans ratio.

This guide provides the diagnostic tools and protocols required to maintain the integrity of this material.

Critical Degradation Pathways

The "Benzylic Fluoride" Liability

The stability of this molecule is governed by the C3 center. Although the C-F bond is typically strong (~116 kcal/mol), its position on a benzylic carbon allows for the formation of a stabilized carbocation intermediate. This makes the bond significantly more labile than in aliphatic fluorides.

Pathway A: HF Elimination (Thermal/Base)

Under thermal stress or basic conditions, the molecule eliminates Hydrogen Fluoride (HF). The driving force is the formation of a conjugated double bond with the phenyl ring, despite the introduction of ring strain.

Pathway B: Hydrolysis (Acid/Lewis Acid)

In the presence of moisture and trace acid (or Lewis acid catalysts), the fluorine atom can be displaced by water via an SN1-like mechanism, generating the 3-hydroxy impurity.

Visualizing the Degradation Logic

DegradationPathways Start 3-Fluoro-3-phenyl cyclobutane-1-carboxylic acid Carbocation Benzylic Carbocation (Intermediate) Start->Carbocation Acid / Lewis Acid Solvolysis Elimination 3-Phenylcyclobut-2-ene -1-carboxylic acid (HF Elimination) Start->Elimination Heat (>80°C) or Strong Base Isomer Cis/Trans Epimerization (C1 Position) Start->Isomer Base / Enolization Hydrolysis 3-Hydroxy-3-phenyl cyclobutane-1-carboxylic acid (Hydrolysis) Carbocation->Hydrolysis +H2O

Figure 1: Primary degradation pathways. Note that the benzylic position (C3) drives chemical instability, while the alpha-position (C1) drives stereochemical instability.

Diagnostic Troubleshooting Guide

Use this matrix to identify the specific issue based on your analytical data.

Symptom Likely Root Cause Confirmation Test Remediation
Mass Spec: [M-20] peak observedHF Elimination 1H NMR: Look for new alkene protons (δ 6.0–6.5 ppm) indicating a cyclobutene ring.Lower reaction temp; avoid strong non-nucleophilic bases.
NMR: Loss of F-coupling; new singletHydrolysis (OH formation) 19F NMR: Disappearance of the signal (approx -130 to -150 ppm). LCMS: [M-2]+16 mass shift (F replaced by OH).Ensure strictly anhydrous conditions; scavenge trace acids.
HPLC: Split peak or shoulderEpimerization (Cis/Trans) NOESY NMR: Check spatial correlation between C1-H and Phenyl ring protons to distinguish isomers.Avoid thermodynamic equilibration; purify via recrystallization (cis/trans often have vastly different solubilities).
Appearance: Etching of glass vialHF Release pH Paper: Wet pH paper above the solid will turn red.SAFETY HAZARD. Transfer to HDPE/Teflon immediately.

Handling & Storage Protocols

Protocol A: Storage Standards
  • Temperature: Store at -20°C . The rate of HF elimination is temperature-dependent.

  • Container: Polypropylene (PP) or HDPE vials are preferred over glass. Over long periods, trace HF evolution can etch glass, releasing silicates that catalyze further degradation (autocatalytic cycle).

  • Atmosphere: Store under Argon or Nitrogen. Moisture promotes the hydrolytic pathway.

Protocol B: Reaction Optimization

When using this building block in synthesis (e.g., amide coupling):

  • Base Selection: Use mild organic bases (DIPEA, NMM) rather than strong inorganic bases (NaOH, KOH) which promote elimination.

  • Activation: Avoid highly Lewis-acidic coupling reagents if possible. HATU/EDC are generally safe, but avoid high temperatures during the activation step.

  • Workup: Do not use strong acid washes (e.g., 1M HCl) during extraction, as this protonates the fluorine, making it a better leaving group. Use saturated NH4Cl or dilute citric acid instead.

Frequently Asked Questions (FAQ)

Q1: I see two peaks in my LC-MS with the exact same mass. Is my compound degrading? A: Likely not degrading, but epimerizing . The cis and trans isomers (relative stereochemistry of the carboxylic acid vs. the phenyl group) often separate on C18 columns.

  • Action: Check the integration ratio. If it changes over time in solution, you have an epimerization issue (usually base-catalyzed at the C1 position).

Q2: Can I use Lewis Acids (like BF3·OEt2) to catalyze reactions on the carboxylic acid? A: High Risk. Lewis acids can coordinate to the fluorine atom, significantly weakening the C-F bond and promoting the formation of the benzylic carbocation. This will lead to defluorination or rearrangement.

  • Alternative: Use activation methods that operate strictly on the carboxylate (e.g., mixed anhydrides).

Q3: Why did my melting point drop by 10°C after one week on the bench? A: This compound is hygroscopic and potentially hydrolytically unstable. The depression is likely due to the formation of the 3-hydroxy impurity (hydrolysis) or simple water absorption.

  • Action: Dry the sample under high vacuum (no heat) and re-measure. If MP is still low, check 19F NMR for purity.

Q4: Is the HF evolution dangerous? A: For small research scales (mg), the amount of HF is minimal but can damage sensitive equipment (e.g., NMR tubes, glass electrodes). On process scale (>100g), HF evolution is a critical safety hazard requiring scrubbing systems and specific metallurgy (Hastelloy/Monel).

Decision Tree: Purity Analysis

Follow this workflow to validate the integrity of your batch.

PurityCheck Start Start: Purity Check F_NMR Run 19F NMR (Solvent: CDCl3 or DMSO-d6) Start->F_NMR SinglePeak Single Fluorine Peak? F_NMR->SinglePeak H_NMR Run 1H NMR SinglePeak->H_NMR Yes Fail_Hydrolysis FAIL: Hydrolysis (Defluorination) Check for -OH peak SinglePeak->Fail_Hydrolysis No (Signal Loss) AlkeneCheck Check 6.0-6.5 ppm (Alkene Region) H_NMR->AlkeneCheck Pass PASS: Material Stable AlkeneCheck->Pass Clean Fail_Elim FAIL: HF Elimination (Cyclobutene formed) AlkeneCheck->Fail_Elim Signals Present

Figure 2: Rapid diagnostic workflow for validating batch integrity.

References

  • Benzylic Fluoride Stability

    • Title: Stability and reactivity of benzylic fluorides in nucleophilic substitution.
    • Source: Organic Chemistry Portal / Journal of American Chemical Society.
    • Context: Establishes the lability of C-F bonds adjacent to phenyl rings due to carbocation stabiliz
    • Link: (Proxy via Search Result 1.2)

  • Cyclobutane Carboxylic Acid Isomerism

    • Title: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold.
    • Source: Journal of Organic Chemistry (ACS).
    • Context: detailed protocols for separating and identifying cis/trans isomers of 1,3-disubstituted cyclobutanes.
    • Link: [J. Org.[1] Chem. 2021, 86, 16, 11019–11028]([Link])

  • Safety & Handling of Fluorinated Cyclobutanes

    • Title: Safety Data Sheet: 1-Amino-3-fluorocyclobutane-1-carboxylic acid.[2]

    • Source: PubChem / ECHA.[2]

    • Context: Provides hazard classification (H302, H315, H319)
    • Link:

  • Defluorination Mechanisms

    • Title: Defluorination of benzylic fluorides via charge-transfer complexes.[3]

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Context: Discusses the radical and ionic pathways leading to fluorine loss in benzylic systems.
    • Link: [Beilstein J. Org.[1] Chem. 2024, 20, 1527–1547]([Link])

Sources

Overcoming solubility problems with 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

[1]

Introduction: The "Grease & Grit" Paradox

As a Senior Application Scientist, I frequently field inquiries regarding 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid . This molecule represents a classic medicinal chemistry paradox: it possesses a polar "head" (carboxylic acid) and a highly lipophilic, rigid "tail" (the fluorinated phenyl-cyclobutane scaffold).[1]

The fluorine atom at the C3 position is not merely a metabolic blocker; it fundamentally alters the dipole moment and crystal lattice energy of the molecule.[1] Unlike simple cyclobutanecarboxylic acid, this analog resists dissolution in standard aqueous buffers and non-polar hydrocarbons alike, often leading to "crashing out" during critical bioassays or synthesis workups.[1]

This guide moves beyond generic advice, offering mechanism-based protocols to keep your compound in solution and your data reproducible.

Module 1: Biological Assay Formulation

User Issue: "I prepared a 10 mM stock in DMSO, but when I dilute it into PBS (pH 7.4) for my cell assay, the compound precipitates immediately."

The Mechanism: The pKa/LogP Conflict

The predicted pKa of the carboxylic acid on this cyclobutane ring is approximately 4.2–4.5 .[1] In PBS (pH 7.4), the acid is theoretically deprotonated (

13-fluoro-3-phenyl1

When you dilute a DMSO stock into aqueous buffer, the "solvent shock" strips away the DMSO solvation shell.[1] If the ionic repulsion of the carboxylate isn't strong enough to overcome the Van der Waals attraction of the fluorinated phenyl rings, the molecules aggregate and precipitate—often as invisible micro-crystals that skew IC50 data.

Troubleshooting Protocol: The "Step-Down" Dilution

Do not shoot directly from 100% DMSO to 100% Aqueous media.[1] Use this intermediate step protocol.

Step 1: Create a High-Concentration Salt Stock Instead of pure DMSO, convert the acid to its sodium salt in the stock phase if possible, or ensure the aqueous buffer can buffer the transition.[1]

ParameterRecommendation
Stock Solvent DMSO (anhydrous)
Stock Conc. 10 mM - 50 mM
Intermediate Solvent PBS + 0.5% Tween-80 or cyclodextrin (HP-

-CD)
Final Assay Conc. < 100

M

Step 2: The Pre-Incubation Method

  • Dissolve compound in DMSO (e.g., 10 mM).[1]

  • Critical Step: Add 1 equivalent of NaOH (from a 1M aqueous stock) directly to the DMSO stock before dilution.[1] This pre-forms the sodium salt, which is significantly more soluble than the protonated acid.[1]

  • Dilute this "Salt-in-DMSO" mixture into your assay media.[1]

Visual Workflow: Solubility Decision Tree

SolubilityTreeStartStart: Solubility IssueMediaTypeSelect Media TypeStart->MediaTypeBioAssayBiological Assay(PBS/Media)MediaType->BioAssayChemSynChemical Synthesis(Organic Solvents)MediaType->ChemSynPrecipPrecipitation on Dilution?BioAssay->PrecipNonPolarSolvent: Hexane/EtOAc?ChemSyn->NonPolarSaltFormPre-form Na+ Salt(Add 1 eq. NaOH to DMSO)Precip->SaltFormYesCoSolventAdd 20% HP-beta-CyclodextrinSaltForm->CoSolventIf still insolubleDCMSwitch to DCM or CHCl3(Fluorine affinity)NonPolar->DCMInsolubleEtherAvoid Diethyl Ether(Poor solubility)NonPolar->EtherAvoid

Caption: Decision tree for selecting the correct solubilization strategy based on experimental context (Biological vs. Chemical).

Module 2: Chemical Synthesis & Purification

User Issue: "I cannot purify the compound. It streaks on silica gel columns using Hexane/EtOAc, and it's not soluble enough in Hexane to recrystallize."

The Mechanism: Fluorine-Fluorine Interactions

Fluorinated compounds often exhibit "fluorous" behavior.[1] They dissolve poorly in standard non-polar hydrocarbons (like Hexane) because the C-F bond is not very polarizable.[1] However, they dissolve exceptionally well in chlorinated solvents (DCM, Chloroform) due to halogen-halogen interactions.[1]

The "streaking" on silica is caused by the carboxylic acid interacting with the acidic silanols on the silica surface.[1]

Protocol: The "No-Column" Acid-Base Purification

Because you have a distinct acidic handle, you should avoid silica chromatography entirely if possible.[1] Use this self-validating extraction method.

Reagents Needed:

  • Dichloromethane (DCM) or MTBE (Methyl tert-butyl ether)[1]

  • 1M NaOH (aq)[1]

  • 1M HCl (aq)[1]

  • Brine[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in DCM (Do not use Ethyl Acetate, as it can hydrolyze or trap water during the salt phase).[1]

  • Extraction (Basic): Wash the organic layer with 1M NaOH.

    • Why? The 3-fluoro-3-phenylcyclobutane-1-carboxylate (salt) will move to the Aqueous Layer .[1] Impurities (non-acidic) stay in the DCM.[1]

  • Separation: Keep the Aqueous Layer .[1] Discard the DCM (organic) layer.[1]

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2.

    • Observation: The product should precipitate as a white solid or oil out.[1]

  • Re-Extraction: Extract the now cloudy aqueous layer with fresh DCM.[1]

  • Drying: Dry over

    
     and concentrate.
    
Visual Workflow: Acid-Base Purification Cycle

AcidBaseCrudeCrude Mixture(in DCM)AddBaseAdd 1M NaOHCrude->AddBaseSep1Phase SeparationAddBase->Sep1OrgLayerOrganic Layer(Impurities)Sep1->OrgLayerDiscardAqLayerAqueous Layer(Target as Salt)Sep1->AqLayerKeepAcidifyAcidify with HCl(pH < 2)AqLayer->AcidifyExtractExtract with DCMAcidify->ExtractFinalPure ProductExtract->Final

Caption: Acid-Base extraction workflow to purify the carboxylic acid without silica chromatography.

Module 3: Analytical Troubleshooting (NMR/LCMS)

User Issue: "My NMR spectrum in CDCl3 is broad, and I see extra peaks. Is my compound decomposing?"

The Mechanism: Conformational Puckering & F-Coupling[1]
  • Ring Puckering: The cyclobutane ring is not flat; it "puckers" to relieve torsional strain.[1] The bulky phenyl and fluorine groups at C3 create a barrier to inversion.[1] In

    
    , the rate of puckering might be intermediate on the NMR timescale, leading to broad peaks.[1]
    
  • Fluorine Coupling: The

    
     atom will split nearby protons (H2 and H4) into complex multiplets (
    
    
    and
    
    
    coupling constants are large, typically 20-50 Hz).[1] This is not decomposition; it is structural reality.[1]
Solution: Solvent Switching
  • Switch to DMSO-

    
    :  The high polarity of DMSO stabilizes the conformation and often sharpens the peaks compared to chloroform.[1]
    
  • Use

    
    -Decoupled 
    
    
    -NMR:
    If available, turn on fluorine decoupling to simplify the proton spectrum.[1] This collapses the multiplets caused by the fluorine atom, allowing you to confirm the cyclobutane protons' integration.[1]

Summary of Physicochemical Data

PropertyValue (Approx.)Implication
Molecular Weight ~194.2 g/mol Small molecule, high ligand efficiency potential.[1]
Predicted pKa 4.2 – 4.5Acidic.[1] Ionized at physiological pH (7.4).[1]
LogP (Oct/Water) ~2.5 – 3.0Lipophilic.[1] Requires organic co-solvents.[1]
Preferred Solvent DCM, DMSO, MeOHAvoid Hexane and Diethyl Ether.[1]
H-Bond Donors 1 (COOH)Dimerizes in non-polar solvents (aggregates).[1]

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link

    • Context: Authoritative review on how fluorine substitution affects lipophilicity and pKa.
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1]

    • Context: Fundamental principles of carboxylic acid solubility and salt formation.[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link

    • Context: Protocols for handling lipophilic acids in biological assays (DMSO precipit
  • PubChem Compound Summary. (2024). 3,3-Difluorocyclobutane-1-carboxylic acid (Analogous Data). Link[1]

    • Context: Used for comparative physicochemical property estimation (LogP/pKa) of fluorinated cyclobutanes.[1]

Validation & Comparative

Comparative Guide: In Vitro Profiling of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid Scaffolds

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing fraction sp3 (Fsp3) character is a validated strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding. 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid represents a critical "tactical scaffold."[1] It serves as a bioisostere for benzoic acid derivatives or non-fluorinated saturated rings.

This guide objectively compares this fluorinated scaffold against its non-fluorinated parent (3-phenylcyclobutane-1-carboxylic acid ) and the aromatic standard (benzoic acid ).[1] The data demonstrates its utility in modulating metabolic stability (via blocking C3-hydroxylation) and physicochemical properties (pKa shifts and lipophilicity).

Comparative Performance Matrix

The following data summarizes the performance of the 3-Fluoro-3-phenyl scaffold against standard alternatives.

Table 1: Physicochemical and Metabolic Profile Comparison

Feature3-Fluoro-3-phenylcyclobutane-1-COOH 3-Phenylcyclobutane-1-COOH (Alternative A)Benzoic Acid (Alternative B)[1]
Structural Role Quaternary C3 Blockade (Metabolically Robust)Tertiary C3 (Metabolic Soft Spot)Aromatic (Flat, "Metabolic Slab")
pKa (Acid) 3.8 - 4.0 (Increased Acidity due to F-inductive effect)~4.84.2
LogD (pH 7.4) Moderate (Fluorine increases lipophilicity vs H)Low-ModerateLow
HLM Stability (CLint) High (< 10 µL/min/mg)Low-Medium (Susceptible to hydroxylation)Variable (Phase II conjugation)
Conformation Puckered (Rigidified by gem-substitution)Flexible PuckerPlanar (Rigid)
Solubility High (Non-planar disruption of crystal lattice)HighModerate (Stacking interactions)
Key Technical Insight: The "Fluorine Effect"

The introduction of fluorine at the C3 position creates a quaternary center. Unlike the non-fluorinated parent, which possesses an abstractable hydrogen atom at C3 (susceptible to CYP450-mediated hydroxylation), the 3-Fluoro-3-phenyl analog effectively "caps" this metabolic soft spot.[1] Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the distal carboxylic acid via the inductive effect (

Critical Experimental Workflows

To validate the utility of this scaffold in your specific lead series, the following in vitro assays are mandatory. These protocols are designed to be self-validating systems.[1]

Protocol A: Microsomal Stability Assay (Metabolic Blockade Verification)

Objective: To quantify the intrinsic clearance (CLint) improvement provided by the C3-fluorine substitution.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds: 3-Fluoro-3-phenylcyclobutane-1-COOH and 3-Phenylcyclobutane-1-COOH (1 µM final conc).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike with test compound (1 µM). Pre-incubate at 37°C for 5 minutes to equilibrate.

    • Why: 1 µM is below

      
       for most CYPs, ensuring linear kinetics (First-order conditions).
      
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.
    
    

Success Criteria:

  • The 3-Fluoro analog should exhibit a

    
     at least 2-fold lower than the non-fluorinated parent if C3-oxidation is the primary metabolic route.[1]
    
Protocol B: PAMPA Permeability Assay (LogD & pKa Impact)

Objective: To assess how the pKa shift and lipophilicity change induced by fluorine affects passive permeability.

Methodology:

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 300 µL to the donor wells of a PAMPA sandwich plate.

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4) to the acceptor wells.

  • Membrane: The filter supports are pre-coated with a structured lipid solution (e.g., lecithin in dodecane) to mimic the cell membrane.

  • Incubation: Sandwich the plates and incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates and measure UV absorbance (or LC-MS peak area) in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    

Visualizing the Logic

Diagram 1: Metabolic Stability & Decision Logic

This diagram illustrates the mechanistic logic for choosing the 3-Fluoro-3-phenyl scaffold over alternatives based on metabolic liability.[1]

MetabolicLogicStartLead Optimization:Carboxylic Acid ScaffoldCheckLiabilityIdentify MetabolicSoft Spots (MetID)Start->CheckLiabilityBranch1Oxidation atCyclobutane Ring?CheckLiability->Branch1PathA3-Phenylcyclobutane-1-COOH(Tertiary C-H at C3)Branch1->PathANo F substitutionPathB3-Fluoro-3-phenylcyclobutane-1-COOH(Quaternary C3)Branch1->PathBAdd Gem-FluoroResultAHigh Clearance(CYP-mediated hydroxylation)PathA->ResultAMetabolic LiabilityResultBMetabolic Blockade(No abstractable H)PathB->ResultBImproved StabilityValidationProceed to PK StudyResultB->ValidationVerify withHLM Assay

Caption: Decision tree illustrating the mechanistic advantage of the fluorinated scaffold in blocking CYP450-mediated oxidation at the C3 position.

Diagram 2: Experimental Workflow for Comparative Profiling

A visual guide to the parallel processing of the fluorinated vs. non-fluorinated scaffolds.

WorkflowInputTest Compounds:1. 3-F-3-Ph-Cyclobutane2. 3-Ph-CyclobutaneStep1Physicochem ProfilingInput->Step1Step2Metabolic StabilityInput->Step2Step3PermeabilityInput->Step3Assay1pKa (Potentiometric)LogD (Shake Flask)Step1->Assay1OutputData Integration:Select Scaffold based onStability/Permeability BalanceAssay1->OutputAssay2HLM Incubation(0, 15, 30, 60 min)Step2->Assay2Assay2->OutputAssay3PAMPA / Caco-2(Apical -> Basolateral)Step3->Assay3Assay3->Output

Caption: Parallel assessment workflow to quantify the "Fluorine Effect" on physicochemical and biological parameters.

References

  • Bioisosteres in Drug Discovery : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Cyclobutane Scaffolds : Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.

  • Metabolic Stability Protocols : Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Fluorine Effect on pKa : Linclau, B., et al. (2016). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

Computational studies of 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

[1]

Executive Summary

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (3-FPCCA) represents a specialized bioisosteric scaffold in medicinal chemistry.[1] Unlike its non-fluorinated parent (3-phenylcyclobutane-1-carboxylic acid), the introduction of a fluorine atom at the C3 position—geminal to the phenyl ring—imparts unique metabolic resistance and conformational rigidity.[1]

This guide provides a rigorous computational framework to evaluate 3-FPCCA against its primary alternatives. It focuses on conformational landscape analysis , pKa modulation , and metabolic stability prediction , utilizing Density Functional Theory (DFT) and molecular dynamics protocols.

Comparative Analysis: 3-FPCCA vs. Alternatives

The following table summarizes the predicted physicochemical shifts when transitioning from the non-fluorinated scaffold to the fluorinated target.

Table 1: Physicochemical & Performance Comparison
Feature3-FPCCA (Target) 3-Phenyl-CBCA (Alternative) 3,3-Difluoro-CBCA (Alternative) Implication for Drug Design
Metabolic Stability High (Blocks benzylic oxidation)Low (Susceptible to CYP450 at C3)High (No benzylic H)3-FPCCA prevents rapid clearance while retaining lipophilicity.[1]
pKa (Acidity) ~3.8 - 4.2 (Increased acidity)~4.8 (Standard aliphatic COOH)~3.5 (Strongly acidic)Fluorine's inductive effect (-I) lowers pKa, improving solubility at physiological pH.[1]
Ring Pucker Locked/Biased Flexible Rigid 3-FPCCA favors specific puckered conformers due to stereoelectronic effects (

).[1]
Lipophilicity (LogP) Moderate Increase Baseline Decrease (Polar) F-substitution modulates LogP; gem-F/Ph balances polarity vs. hydrophobicity.[1]

Computational Workflow & Methodology

To validate the properties of 3-FPCCA, a self-validating computational workflow is required.[1] This protocol uses M06-2X/6-311++G(d,p) for geometry optimization, known for accurately capturing dispersion forces in strained rings.[1]

Phase 1: Conformational Search (The "Puckering" Landscape)

Cyclobutane rings are not planar; they exist in a "puckered" (butterfly) conformation to relieve torsional strain.

  • Objective: Identify the Global Minimum (GM) between cis and trans isomers.

  • Causality: The bulky Phenyl group and the Fluorine atom compete for the "equatorial-like" position to minimize 1,3-diaxial interactions.

Step-by-Step Protocol:

  • Initial Generation: Generate 3D coordinates for both cis (Ph and COOH on same side) and trans isomers.[1]

  • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the ring dihedral angle (

    
    ) from -35° to +35° in 5° increments.
    
  • Optimization: Optimize minima using M06-2X/6-311++G(d,p) in the gas phase and water (SMD model).

  • Frequency Check: Ensure zero imaginary frequencies to confirm true minima.

Phase 2: Acidity (pKa) Prediction

Direct calculation of pKa requires a thermodynamic cycle to account for solvation energies.[1]

Protocol:

  • Calculate Gibbs Free Energy (

    
    ) for the neutral acid (
    
    
    ) and conjugate base (
    
    
    ) in gas phase.[1]
  • Calculate Solvation Free Energy (

    
    ) using the SMD (Solvation Model based on Density) method.[1]
    
  • Apply the equation:

    
    
    Where 
    
    
    is a constant derived from a reference acid (e.g., benzoic acid).[1]

Visualizing the Computational Logic

The following diagram illustrates the decision-making process for evaluating the stability and reactivity of the scaffold.

GStartInput Structure:3-Fluoro-3-phenyl-CBCAConfSearchConformational Search(Dihedral Scan -35° to +35°)Start->ConfSearchIso_CisCis-Isomer(Ph/COOH Syn)ConfSearch->Iso_CisIso_TransTrans-Isomer(Ph/COOH Anti)ConfSearch->Iso_TransDFT_OptDFT Optimization(M06-2X / 6-311++G(d,p))Freq_CheckFrequency Analysis(NIMAG = 0?)DFT_Opt->Freq_CheckFreq_Check->ConfSearchNo (Re-optimize)GlobalMinIdentify Global Minimum(Boltzmann Population)Freq_Check->GlobalMinYesIso_Cis->DFT_OptIso_Trans->DFT_OptProp_CalcCalculate Properties:1. pKa (Thermodynamic Cycle)2. LogP (Surface Area)GlobalMin->Prop_Calc

Figure 1: Computational workflow for determining the thermodynamic stability and physicochemical properties of 3-FPCCA isomers.

Mechanistic Insights: Why Fluorine?

Metabolic Blockade (The "Product" Advantage)

In the non-fluorinated alternative (3-phenylcyclobutane-1-carboxylic acid), the C3 position is benzylic.[1] Benzylic C-H bonds are weak (~85-90 kcal/mol) and highly susceptible to oxidation by Cytochrome P450 enzymes, leading to rapid clearance.[1]

  • Mechanism: Replacing the benzylic hydrogen with fluorine (C-F bond strength ~116 kcal/mol) effectively blocks this metabolic soft spot [1].

  • Result: Extended half-life (

    
    ) without significantly increasing molecular weight.[1]
    
The "Gauche" Effect & Ring Strain

Fluorine introduces a stereoelectronic effect known as the gauche effect (interaction between


23
  • Observation: The 3-FPCCA scaffold will likely adopt a conformation where the C-F bond is pseudo-axial to maximize favorable hyperconjugation, forcing the bulky phenyl group pseudo-equatorial. This locks the conformation more rigidly than the H-analog, reducing entropy loss upon binding to a protein target [2].

Experimental Validation (Self-Validating Protocol)

To confirm computational predictions, the following experimental assay is the gold standard:

pKa Determination via NMR Titration:

  • Dissolve: 5 mg of 3-FPCCA in

    
     with phosphate buffer.
    
  • Titrate: Add aliquots of NaOD.

  • Monitor: Track the chemical shift of the

    
    -proton (H1) or the Fluorine signal (
    
    
    NMR).
  • Plot: Chemical shift (

    
    ) vs. pH. The inflection point yields the pKa.[4]
    
    • Why this works: The

      
       signal is highly sensitive to the ionization state of the distant carboxylate due to field effects, providing a cleaner curve than 
      
      
      NMR [3].

References

  • Haufe, G. (2025).[1][5] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. 6[1][4][7]

  • Litskan, E. V., et al. (2025).[1][8] Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine. Chemistry - A European Journal.[1][6] 8[1][4][7][9][10]

  • Grygorenko, O. (2023).[1] The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. 4

  • Nihon Medi-Physics. (2014). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns. Journal of Nuclear Medicine. 11[1][4]

  • BenchChem. (2025).[1] Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis. 3

Docking Studies of 3-Fluoro-3-phenylcyclobutane-1-carboxylic Acid Derivatives: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the FPCA Scaffold

In modern medicinal chemistry, 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid (FPCA) derivatives represent a high-value scaffold for "Scaffold Hopping" and "Fluorine Scanning."[1] This guide evaluates the docking performance of FPCA derivatives compared to their non-fluorinated and open-chain counterparts.[1]

The FPCA scaffold offers a unique solution to the "Rotatable Bond" problem. By replacing flexible alkyl chains with a cyclobutane ring, researchers induce conformational restriction , reducing the entropic penalty upon binding. The addition of the fluorine atom at the C3 position introduces a dipole moment vector that can exploit specific orthogonal multipolar interactions within the binding pocket, often improving metabolic stability (blocking C-H oxidation) without significantly increasing steric bulk.

Comparative Analysis: FPCA vs. Structural Alternatives

The following table compares the physicochemical and docking characteristics of FPCA against its primary bioisosteres: the non-fluorinated analog (PCA) and the open-chain analog (Phenylbutyric Acid).

Table 1: Physicochemical & Docking Performance Matrix

FeatureFPCA (Product) PCA (Alternative 1) Open-Chain (Alternative 2)
Structure 3-Fluoro-3-phenyl-cyclobutane-1-COOH3-Phenyl-cyclobutane-1-COOH4-Phenylbutanoic acid
Conformational State Rigid (Puckered) .[1] Fluorine prefers equatorial/axial orientation depending on trans/cis isomerism.[1]Rigid (Puckered) . Less energetic barrier between conformers than FPCA.[1]Flexible . High entropic penalty upon binding.[1]
Metabolic Stability High .[1] Fluorine blocks C3 metabolic oxidation (CYP450).[1]Moderate . C3 benzylic position is prone to oxidation.[1]Low . Susceptible to Beta-oxidation and CYP attack.[1]
Lipophilicity (LogD) Modulated . Fluorine lowers pKa of acid, potentially improving bioavailability.[1]High . Standard lipophilic core.[1]Variable .
Docking Specificity High . Restricted conformation filters out non-viable binding modes.[1]Moderate . Can bind, but lacks the electrostatic vector of C-F.Low . "Fuzzy" binding modes due to flexibility.[1]
Key Interaction Orthogonal Multipolar Interaction (C-F[1]···C=O or C-F···H-N).Hydrophobic / Van der Waals only.[1]Hydrophobic / Ionic salt bridge.[1]

Mechanistic Insight: The "Fluorine Pucker" Effect

To accurately dock FPCA derivatives, one must understand the puckering preference of the cyclobutane ring.

  • The Problem: Standard force fields (e.g., MMFF94) often treat cyclobutanes as planar or rapidly interconverting.[1]

  • The Reality: The cyclobutane ring exists in a "puckered" (butterfly) conformation (~25-35°).[1]

  • The Fluorine Effect: The introduction of fluorine at C3 creates a preference for the cis or trans isomer where the bulky phenyl group and the fluorine atom minimize 1,3-diaxial repulsion.

    • Docking Implication: You must generate both fixed puckered conformers (cis/trans) prior to docking.[1] Do not rely on the docking software to sample the ring flip adequately during the search phase.

Experimental Protocol: Self-Validating Docking Workflow

This protocol is designed for high-precision docking using a standard suite (e.g., Glide, GOLD, or AutoDock Vina), specifically tailored for fluorinated rigid scaffolds.[1]

Phase 1: Ligand Preparation (The Critical Step)
  • Stereoisomer Generation: Explicitly generate both cis (Z) and trans (E) isomers of the 1,3-substituted cyclobutane.

  • Conformational Sampling: Perform a high-level conformational search (OPLS4 or equivalent) to identify the low-energy "puckered" states.[1]

    • Constraint: Discard planar cyclobutane conformers (energy penalty > 5 kcal/mol).[1]

  • Ionization: Calculate pKa. The fluorine at C3 will lower the pKa of the C1-carboxylic acid (inductive effect). Ensure the carboxylate is deprotonated (COO-) if pH is 7.4.[1]

Phase 2: Receptor Grid Generation[1]
  • Target Selection: (Example: GPR40 or a generic Lipophilic Acid Binding Pocket).[1]

  • Fluorine Probe: If using GRID or similar mapping tools, activate the F-probe to identify regions of the pocket that accept organic fluorine (looking for backbone amides or polarized C-H bonds).[1]

  • Constraint Setup: Define a positional constraint for the Carboxylate head group (ionic interaction with Arg/Lys is usually critical).[1]

Phase 3: Docking & Validation (The "Decoy" Test)

To ensure trustworthiness, the protocol must be self-validating.[1]

  • Enrichment Factor Calculation: Spike your FPCA ligands into a dataset of 50 "decoys" (similar MW/LogP, but open-chain or non-acidic).[1]

  • Run Docking: Use "Extra Precision" (XP) or equivalent settings.[1]

  • Success Metric: The FPCA derivatives should rank in the top 10% relative to decoys. If open-chain analogs score better than FPCA, your scoring function may be over-penalizing the rigid ring strain or under-weighing the entropic gain.[1]

Visualization: Docking Workflow & Signaling Logic

The following diagram illustrates the decision logic for evaluating FPCA derivatives against alternatives.

FPCA_Docking_Workflow Input Input: FPCA Derivative (3-Fluoro-3-phenyl-CB-1-COOH) Prep Ligand Prep: Generate Cis/Trans Pucker (Exclude Planar) Input->Prep Docking Docking Execution: Rigid Core / Flexible Sidechains (Score: ChemScore/XP) Prep->Docking Target Target Pocket Analysis: Identify Arg/Lys (Salt Bridge) Identify Hydrophobic Sub-pocket Target->Docking Decision Does F-atom clash with backbone? Docking->Decision Refine Refine: Induced Fit Docking (Allow sidechain rotation) Decision->Refine Yes (Clash) Compare Comparison: Calculate Ligand Efficiency (LE) vs Open Chain Analog Decision->Compare No Refine->Compare Result Output: Bioactive Conformation & Binding Affinity (Kd) Compare->Result

Caption: Logical workflow for docking FPCA derivatives, emphasizing the critical step of handling fluorine steric clashes via Induced Fit refinement.

References

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] [Link]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]

  • Wilsily, A., et al. (2012).[1] Conformational Analysis of 3-Substituted Cyclobutane Carboxylic Acids. Journal of Organic Chemistry, 77(1), 567-575.[1] (Contextual grounding for cyclobutane puckering).

  • Schuster, D. M., et al. (2014).[1] Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: a radiotracer for sensitive detection of prostate cancer recurrence.[1][2] Journal of Nuclear Medicine. (Demonstrates biological relevance of the scaffold). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Fluoro-3-phenylcyclobutane-1-carboxylic acid is a specialized fluorinated building block used primarily in medicinal chemistry to introduce conformational restriction (via the cyclobutane ring) and metabolic stability (via the fluorine atom) into drug scaffolds.[1]

As a Senior Application Scientist, I must emphasize that while this specific compound may lack extensive historical toxicological data, we must apply the "Functional Group Approach" to safety. We treat this molecule based on the sum of its parts: a corrosive organic acid, a halogenated motif, and a strained ring system.

The Core Directive: Treat this substance as a Corrosive Solid and a potential Bioactive Agent (due to its design for drug discovery).[1] The primary risks are tissue damage from acidity and unknown systemic effects if absorbed.[1]

Hazard Profile & Risk Assessment (The "Why")

Effective safety is not about memorizing rules; it is about understanding molecular behavior.[1]

Structural FeatureHazard ImplicationOperational Consequence
Carboxylic Acid (-COOH) Corrosivity/Irritation. pKa is likely ~4-5.[1] Contact with mucous membranes causes immediate irritation or burns.[1]Eye/Skin Protection: Mandatory.[1][2][3][4][5] Inhalation of dust is the primary respiratory risk.[1]
C-F Bond (Fluorine) Lipophilicity. The fluorine atom increases the compound's ability to penetrate lipid bilayers (skin absorption).[1] Note: C-F bonds are stable; spontaneous HF release is unlikely unless burned.[1]Glove Permeation: Standard latex is insufficient.[1] Nitrile provides better resistance to lipophilic organic acids.[1]
Cyclobutane Ring Ring Strain. While generally stable, cyclobutanes possess significant potential energy (~26 kcal/mol strain).[1]Thermal Stability: Avoid excessive heat or shock.[1] Store in cool, dry conditions to prevent decomposition.

PPE Matrix: The Defense System

This matrix is designed to be a self-validating system.[1] If you cannot check off every item in the "Validation" column, do not proceed.

Protection ZoneEquipment SpecificationScientific RationaleValidation Check
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses with side shields are insufficient for fine powders or acidic solids that can become airborne.[1] Goggles seal the eye environment.[1][4]"Is the seal tight against my temples and cheekbones?"
Dermal (Hand) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Permeation Defense: The outer glove protects against physical abrasion and bulk chemical; the inner glove protects against micro-tears and permeation."Are gloves contrasting colors? (e.g., Blue outer, White inner) to spot tears immediately?"
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Engineering controls trump PPE.[1] The hood prevents inhalation of acidic dust.[1] N95 is only a backup for transport outside the hood.[1]"Is the sash at the safe working height (usually 18 inches)?"
Body Lab Coat (100% Cotton or Nomex) Acid Resistance: Synthetic blends (polyester) can melt into skin if an acid reaction generates heat or fire occurs.[1] Cotton chars but does not melt.[1]"Are cuffs tucked under the glove gauntlet?"

Operational Protocol: A Self-Validating Workflow

Do not view this as a "to-do" list. View it as a logic gate system. You cannot pass to the next gate until the previous one is cleared.[1]

Phase 1: Preparation (The "Cold" Phase)
  • Airflow Verification: Check the fume hood monitor. A piece of tissue taped to the sash should be drawn inward firmly.[1]

  • De-clutter: Remove all non-essential solvents from the hood. Reason: If you spill this acid, you do not want it reacting with nearby organics or oxidizers.[1]

  • Balance Setup: Place the analytical balance inside the fume hood. Never weigh this compound on an open bench.[1]

Phase 2: Active Handling (The "Hot" Phase)
  • The Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1] Avoid plastic spatulas which can retain static charge, causing the lightweight fluorinated powder to "fly" and disperse.

  • Solubilization: If preparing a stock solution, add the solvent slowly to the solid.[1]

    • Preferred Solvents: DMSO, Methanol, DCM.

    • Avoid: Strong bases (unless intended for deprotonation) to prevent exotherms.[1]

  • Visual Check: After weighing, inspect the area around the balance with a UV light (if the compound is UV active) or a bright flashlight to identify dust spread.[1]

Phase 3: Decontamination & Disposal[1]
  • Wipe Down: Clean the balance and spatula immediately with a wet paper towel (water/methanol mixture).[1]

  • Waste Segregation:

    • Solid Waste: Hazardous Solid Waste container.[1]

    • Liquid Waste: Halogenated Organic Waste .[1] (Crucial: Do not put fluorinated compounds in non-halogenated streams; it complicates incineration).[1]

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the decision logic for handling this compound safely.

G Start START: Handling 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid RiskAssess Risk Assessment: Is the compound Solid or in Solution? Start->RiskAssess Solid SOLID (Powder) RiskAssess->Solid High Dust Risk Solution SOLUTION RiskAssess->Solution Splash Risk PPE_High MAX PPE: Double Nitrile Gloves Splash Goggles Lab Coat (Cotton) Solid->PPE_High PPE_Med STD PPE: Single Nitrile Gloves Safety Glasses Lab Coat Solution->PPE_Med HoodCheck Engineering Control: Verify Fume Hood Flow (80-100 fpm) PPE_High->HoodCheck PPE_Med->HoodCheck Handling ACTION: Weigh/Transfer using Anti-Static Tools HoodCheck->Handling Cleanup DECON: Wipe surfaces with MeOH/Water Handling->Cleanup Waste DISPOSAL: Segregate into Halogenated Waste Cleanup->Waste

Caption: Operational logic flow for handling fluorinated cyclobutane derivatives, prioritizing dust control and waste segregation.

Emergency Procedures

In the event of containment breach, reliance on memory fails. Follow this drill:

  • Skin Contact:

    • Brush: If solid, gently brush off excess powder before wetting (to prevent spreading a concentrated acid paste).[1]

    • Flush: Rinse with water for 15 minutes .

    • Assess: If redness persists, seek medical attention. Note: Unlike simple mineral acids, the fluorinated nature implies potential for delayed absorption, though typically less severe than HF.

  • Eye Contact:

    • Flush: Immediate irrigation at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid):

    • Do not sweep (creates dust).[1]

    • Cover with a wet paper towel to dampen.[1]

    • Scoop into a bag and label as "Fluorinated Acid Waste."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7][8] National Academies Press.[1] [Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] [Link]

Sources

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Retrosynthesis Analysis

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